molecular formula C8H7F3N2O2 B1307244 3-(Trifluoromethoxy)benzohydrazide CAS No. 321195-88-4

3-(Trifluoromethoxy)benzohydrazide

Cat. No.: B1307244
CAS No.: 321195-88-4
M. Wt: 220.15 g/mol
InChI Key: MNEXCWJCDZXJLF-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzohydrazide is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a benzohydrazide core and a trifluoromethoxy substituent, makes it a versatile precursor for the synthesis of diverse heterocyclic compounds with potential biological activity. The hydrazide functional group readily undergoes condensation reactions with various carbonyl compounds, enabling researchers to generate focused libraries of hydrazone derivatives for biological screening. This compound is primarily for research use in developing new therapeutic agents. Current scientific literature indicates that hydrazone derivatives show significant promise in antifungal research, particularly against emerging fungal pathogens. For instance, hydrazone derivatives have been identified as having great in vitro and in vivo activities against Sporothrix species, which are responsible for the implantation mycosis sporotrichosis . Furthermore, similar molecular frameworks are frequently explored as inhibitors for various enzymatic targets, underscoring the broader utility of this chemical class in probe and drug design . Researchers will find this product useful as a key intermediate for generating novel compounds to test against a spectrum of biological targets. : (To be confirmed upon sourcing) Molecular Formula: C8H7F3N2O2 Molecular Weight: 220.15 g/mol Purity: ≥95% (HPLC) Storage: Store at 2-8°C in a dry, dark environment. This product is labeled with the following disclaimer: For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(trifluoromethoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEXCWJCDZXJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396618
Record name 3-(trifluoromethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321195-88-4
Record name Benzoic acid, 3-(trifluoromethoxy)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321195-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(Trifluoromethoxy)benzohydrazide, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making this compound a valuable scaffold for developing novel therapeutic agents.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its key chemical identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 321195-88-4[1][2][3]
Molecular Formula C₈H₇F₃N₂O₂[1][2][3]
MDL Number MFCD03425698[2][3]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 220.15 g/mol [1][2][3]
Melting Point 94-96°C[2][3]
Density (Predicted) 1.399 ± 0.06 g/cm³[3]
pKa (Predicted) 11.74 ± 0.10[3]
Hazard Irritant[2]

Chemical Structure

The structure of this compound features a benzene ring substituted with a trifluoromethoxy group at the meta position relative to a benzohydrazide functional group. This arrangement of functional groups offers multiple sites for chemical modification, making it a versatile building block in synthetic chemistry.

2D structure of this compoundFigure 1. 2D Chemical Structure of this compound
Table 3: Structural Representations
FormatString
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN
InChI InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14)

Experimental Protocols

General Synthesis of Benzohydrazides
  • Esterification of the Carboxylic Acid: The synthesis begins with the esterification of the parent carboxylic acid, in this case, 3-(trifluoromethoxy)benzoic acid. This is commonly achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture.

  • Hydrazinolysis of the Ester: The resulting ester is then converted to the benzohydrazide through hydrazinolysis. This reaction involves heating the ester with hydrazine hydrate in a suitable solvent, typically an alcohol like ethanol. The benzohydrazide product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Characterization of Benzohydrazide Derivatives

The structural confirmation of synthesized benzohydrazides is typically carried out using a combination of spectroscopic methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectra of benzohydrazides are characterized by specific absorption bands. The N-H stretching vibrations typically appear in the range of 3200-3450 cm⁻¹. The carbonyl (C=O) stretching vibration is observed around 1600-1640 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms in the molecule. In ¹H NMR, the aromatic protons typically appear as multiplets in the range of 6.5-8.0 ppm, while the N-H protons of the hydrazide group can be observed as singlets at varying chemical shifts.[4]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Potential Biological Significance and Applications

Benzohydrazide and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The introduction of a trifluoromethyl or trifluoromethoxy group can enhance these activities. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[7]

While specific signaling pathways involving this compound have not been elucidated in the provided search results, its structural similarity to other biologically active benzohydrazides suggests its potential as a lead compound for the development of novel therapeutic agents.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound, representing the logical progression from starting materials to a fully characterized compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Application start 3-(Trifluoromethoxy)benzoic Acid esterification Esterification (e.g., with Methanol, H₂SO₄) start->esterification ester Methyl 3-(Trifluoromethoxy)benzoate esterification->ester hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) ester->hydrazinolysis product This compound hydrazinolysis->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms bioactivity Biological Activity Screening product->bioactivity drug_dev Lead Compound for Drug Development bioactivity->drug_dev

References

Technical Guide: 3-(Trifluoromethoxy)benzohydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzohydrazide, a key chemical intermediate in the synthesis of targeted therapeutics. While direct biological activity of this compound is not extensively documented, its utility as a precursor for potent enzyme inhibitors, particularly in the oncology space, is of significant interest. This document details its chemical properties, a representative synthetic protocol for its use in generating PIM kinase inhibitors, and the relevant signaling pathway.

Core Compound Data

The physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 321195-88-4
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 94-96 °C
Solubility Soluble in common organic solvents

Synthetic Utility and Application

This compound serves as a crucial building block in the synthesis of complex heterocyclic molecules with therapeutic potential. Notably, it has been cited in patent literature as a key intermediate in the development of PIM kinase inhibitors, a class of drugs under investigation for the treatment of various cancers.

Experimental Protocol: Synthesis of a Triazolopyridazine PIM Kinase Inhibitor Intermediate

The following is a representative experimental protocol for the synthesis of a triazolopyridazine derivative using this compound, based on methodologies described for the synthesis of PIM kinase inhibitors.

Materials:

  • This compound

  • A suitable pyridazine derivative (e.g., a dichloropyridazine)

  • An appropriate solvent (e.g., dioxane, ethanol)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., column chromatography system)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and an equimolar amount of the dichloropyridazine derivative in the chosen solvent.

  • Addition of Base: Add a suitable base to the reaction mixture to facilitate the nucleophilic substitution reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system.

  • Characterization: Characterize the purified triazolopyridazine product using NMR and Mass Spectrometry to confirm its structure and purity.

This synthetic workflow highlights the role of this compound in constructing the core structure of potent PIM kinase inhibitors.

G cluster_start Starting Materials cluster_process Synthesis cluster_product Product A This compound C Dissolve in Solvent + Add Base A->C B Dichloropyridazine Derivative B->C D Reflux C->D E Workup & Purification D->E F Triazolopyridazine Intermediate (PIM Kinase Inhibitor Core) E->F

Synthetic Workflow for a PIM Kinase Inhibitor Intermediate.

Biological Context: The PIM Kinase Signaling Pathway

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is associated with a variety of cancers, making them an attractive target for therapeutic intervention.[2][3]

The expression of PIM kinases is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][4] Once expressed, PIM kinases phosphorylate a number of downstream targets that are involved in critical cellular processes. By inhibiting PIM kinases, the compounds synthesized from this compound can disrupt these oncogenic signaling cascades.

G cluster_upstream Upstream Activation cluster_pim PIM Kinase cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase (Target of Inhibitors) STAT->PIM Transcription Bad Bad (inactivated) PIM->Bad Phosphorylation p21 p21 (inactivated) PIM->p21 Phosphorylation cMyc c-Myc (activated) PIM->cMyc Phosphorylation Apoptosis Inhibition of Apoptosis Bad->Apoptosis Proliferation Increased Proliferation p21->Proliferation cMyc->Proliferation

The PIM Kinase Signaling Pathway.
Experimental Protocol: PIM-1 Kinase Inhibition Assay

To evaluate the efficacy of PIM kinase inhibitors synthesized from this compound, a biochemical assay is typically employed.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the PIM-1 enzyme. The level of phosphorylation is quantified, often using a fluorescence- or luminescence-based detection method.

Materials:

  • Recombinant human PIM-1 enzyme

  • PIM-1 substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds (PIM kinase inhibitors)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, add the PIM-1 enzyme, the substrate peptide, and the assay buffer.

  • Incubation with Inhibitor: Add the test compounds at various concentrations to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This protocol provides a framework for assessing the potency of novel PIM kinase inhibitors derived from this compound, guiding further drug development efforts.

References

Spectroscopic Data of 3-(Trifluoromethoxy)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Trifluoromethoxy)benzohydrazide. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
Data not available
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zAssignment
Data not available

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and data interpretation. The following are general protocols that are typically employed for the analysis of benzohydrazide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra are generally recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹H NMR of benzohydrazide derivatives, the amide (NH) proton typically appears as a singlet in the downfield region (around δ 11.8-11.9 ppm), and the aromatic protons present as multiplets in the range of δ 7.0-7.9 ppm. In ¹³C NMR, the carbonyl carbon signal is expected around δ 161-162 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly recorded using the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. For benzohydrazide compounds, characteristic absorption bands include N-H stretching vibrations in the range of 3347-3434 cm⁻¹, aromatic C-H stretching between 2829-3079 cm⁻¹, and a strong C=O stretching band for the carbonyl group around 1595-1654 cm⁻¹. The presence of a C=N stretching frequency around 1511-1598 cm⁻¹ can confirm the formation of hydrazone derivatives.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for molecules of this type. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec DataAnalysis Spectral Interpretation & Data Compilation NMR->DataAnalysis IR->DataAnalysis MassSpec->DataAnalysis StructureElucidation Structure Confirmation DataAnalysis->StructureElucidation

Caption: Workflow of Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and Mass Spectrometry, are fundamental for the unequivocal identification and characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality and reproducible data, which is paramount in the fields of chemical research and drug development. While specific experimental data for the title compound is not widely published, the provided templates and general procedures offer a solid framework for its analysis.

Navigating the Physicochemical Landscape of 3-(Trifluoromethoxy)benzohydrazide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 3-(Trifluoromethoxy)benzohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. While specific quantitative experimental data for this compound is not extensively available in public literature, this document provides a comprehensive overview based on its structural characteristics, data from analogous compounds, and established scientific principles.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for its application in research and development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₈H₇F₃N₂O₂-
Molecular Weight 220.15 g/mol -
Melting Point 94-96°C[1]
Appearance Solid (form not specified)-
pKa (predicted) 11.74 ± 0.10[2]
Storage Conditions Store cold (≤8°C)[1]
Sensitivity Reported as "Air Sensitive"[2]

Solubility Profile

SolventPredicted SolubilityRationale / Notes
Water Low to sparingly solubleThe aromatic ring and trifluoromethoxy group likely limit aqueous solubility.
Phosphate-Buffered Saline (PBS) LowSimilar to water; solubility may be pH-dependent.
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic polar solvent for organic compounds.
Methanol (MeOH) SolubleA polar protic solvent; 4-(Trifluoromethyl)benzohydrazide is reported to be soluble in methanol.[3]
Ethanol (EtOH) SolubleSimilar to methanol.
Acetonitrile (ACN) Moderately solubleA polar aprotic solvent.
Chloroform (CHCl₃) Slightly soluble4-(Trifluoromethyl)benzohydrazide is reported to be slightly soluble in chloroform.[3]

Stability Assessment

The stability of a compound influences its shelf-life, handling requirements, and reliability in experimental assays. The stability of this compound can be inferred by examining its primary functional groups: the trifluoromethoxy group and the benzohydrazide moiety.

Stability AspectAssessmentRationale / Key Considerations
Hydrolytic Stability The trifluoromethoxy group is generally stable to hydrolysis. The hydrazide bond may be susceptible to hydrolysis, particularly under acidic or basic conditions. Aromatic hydrazones are known to be unstable in plasma, suggesting a potential degradation pathway if the compound forms such derivatives in biological media.[4]
Thermal Stability The melting point of 94-96°C suggests the compound is stable at room temperature. However, decomposition may occur at elevated temperatures. Benzohydrazide itself decomposes at its boiling point of 267°C.[5]
Photostability Aromatic hydrazides and hydrazones can undergo photochemical reactions, including isomerization and cleavage of the N-N bond upon exposure to light, particularly UV or visible light in the presence of a photocatalyst.[6][7][8]
Oxidative Stability The compound is noted to be "Air Sensitive," indicating potential for oxidative degradation.[2] The aromatic ring and hydrazide moiety could be susceptible to oxidation.

Experimental Protocols

To obtain definitive quantitative data, the following experimental protocols are recommended.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, methanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.

  • Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the solubility in mg/mL or µM by comparing the measured concentration to a standard curve of the compound prepared in a suitable solvent (e.g., DMSO or acetonitrile).

Protocol for Kinetic Solubility Determination

This high-throughput method assesses the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microplate well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water mixtures).

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80°C).

    • Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose the solid compound and solutions to dry heat (e.g., 80°C).

    • Photolytic: Expose the solid compound and solutions to UV and visible light according to ICH Q1B guidelines.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array detector and identification of major degradants by LC-MS are recommended.

  • Reporting: Report the percentage of the parent compound remaining and the formation of any significant degradation products over time.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result A Add excess solid to solvent B Agitate for 24-72h at constant temp A->B C Filter or Centrifuge B->C D Analyze supernatant by HPLC/LC-MS C->D E Determine Equilibrium Solubility D->E Stability_Testing_Workflow cluster_stress Forced Degradation Conditions Start Prepare Compound Solution Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H2O2) Start->Oxidative Thermal Thermal Start->Thermal Photo Photolytic (UV/Vis) Start->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability- Indicating HPLC/LC-MS Sample->Analyze Report Report % Remaining & Degradation Profile Analyze->Report

References

Synthesis of 3-(Trifluoromethoxy)benzohydrazide from 3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of 3-(Trifluoromethoxy)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from 3-(trifluoromethoxy)benzoic acid. This compound is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The synthesis is typically achieved through a reliable two-step process:

  • Esterification: Fischer esterification of 3-(trifluoromethoxy)benzoic acid with methanol to produce methyl 3-(trifluoromethoxy)benzoate.

  • Hydrazinolysis: Conversion of the resulting methyl ester to this compound by reaction with hydrazine hydrate.

This document details the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(Trifluoromethoxy)benzoate (Esterification)

This procedure follows the principles of a classic Fischer esterification, a common and effective method for converting carboxylic acids to esters.

Reaction:

  • To a round-bottom flask, add 3-(trifluoromethoxy)benzoic acid.

  • Add an excess of methanol to serve as both a reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • The excess methanol is typically removed under reduced pressure.

  • The residue is then dissolved in a suitable organic solvent, such as ethyl acetate.

  • The organic solution is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl 3-(trifluoromethoxy)benzoate.

  • If necessary, the crude product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound (Hydrazinolysis)

This step involves the nucleophilic acyl substitution of the ester with hydrazine.

Reaction:

  • In a round-bottom flask, dissolve methyl 3-(trifluoromethoxy)benzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by TLC.

Work-up and Purification:

  • After cooling the reaction mixture, the solvent is removed by evaporation under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The collected solid is washed with water and then dried under vacuum to afford this compound. The product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, for further purification if needed.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Reactant Molecular Formula Molecular Weight ( g/mol ) Typical Molar Ratio
3-(Trifluoromethoxy)benzoic acidC₈H₅F₃O₃206.121.0
MethanolCH₄O32.04Excess (Solvent)
Sulfuric Acid (catalyst)H₂SO₄98.08Catalytic amount
Product Molecular Formula Molecular Weight ( g/mol ) Theoretical Yield
Methyl 3-(trifluoromethoxy)benzoateC₉H₇F₃O₃220.15-

Table 1: Reactants and Product for the Esterification Step.

Reactant Molecular Formula Molecular Weight ( g/mol ) Typical Molar Ratio
Methyl 3-(trifluoromethoxy)benzoateC₉H₇F₃O₃220.151.0
Hydrazine HydrateH₆N₂O50.06Excess
Product Molecular Formula Molecular Weight ( g/mol ) Reported Yield
This compoundC₈H₇F₃N₂O₂220.15~90%

Table 2: Reactants and Product for the Hydrazinolysis Step.

Compound Melting Point (°C)
This compound94-96

Table 3: Physical Properties of the Final Product.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start 3-(Trifluoromethoxy)benzoic Acid intermediate Methyl 3-(Trifluoromethoxy)benzoate start->intermediate CH3OH, H2SO4 (cat.) Reflux end This compound intermediate->end NH2NH2·H2O, Ethanol Reflux

Caption: Two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependency of the reaction steps.

Logical_Relationship A Starting Material: 3-(Trifluoromethoxy)benzoic Acid B Process 1: Fischer Esterification A->B C Intermediate: Methyl 3-(Trifluoromethoxy)benzoate B->C Yields D Process 2: Hydrazinolysis C->D E Final Product: This compound D->E Yields

Caption: Logical flow of the synthesis process.

A Technical Guide to the Potential Biological Activities of Trifluoromethoxy-Substituted Benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry due to its unique electronic properties and high lipophilicity, which can enhance a drug candidate's metabolic stability and membrane permeability. When incorporated into the versatile benzohydrazide scaffold—a structure known for a wide array of pharmacological effects—novel compounds with significant therapeutic potential may emerge. However, the scientific literature currently provides limited specific data on the biological activities of trifluoromethoxy-substituted benzohydrazides.

This technical guide addresses this gap by providing a comprehensive overview of the biological activities of the closely related and extensively studied trifluoromethyl (-CF3) substituted benzohydrazides . The trifluoromethyl group serves as a valuable bioisostere for the trifluoromethoxy group, sharing key properties such as high electronegativity and lipophilicity. The data presented herein on the antimicrobial, enzyme inhibitory, and antitubercular activities of trifluoromethyl-benzohydrazides can therefore serve as a strong predictive foundation and a strategic guide for researchers and drug development professionals investigating their trifluoromethoxy-substituted counterparts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and mechanisms to facilitate future research and development in this promising area.

Introduction

The benzohydrazide moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with demonstrated analgesic, anticancer, antimicrobial, and anti-inflammatory properties[1]. These compounds often derive their activity from the hydrazone linkage (-CO-NH-N=C), which is formed by the condensation of a benzohydrazide with an aldehyde or ketone. This linkage is critical for interacting with various biological targets.

The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy (-OCF3) group, in particular, is valued for its high lipophilicity and metabolic stability[2]. It acts as a "super-halogen" and can significantly improve a compound's absorption and transport across biological membranes.

While direct research on trifluoromethoxy-substituted benzohydrazides is sparse, extensive studies on trifluoromethyl (-CF3) substituted analogues provide a powerful predictive tool. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown a broad spectrum of biological activities, including antimicrobial and enzyme inhibitory effects[3][4]. This guide will leverage this existing data to build a foundational understanding for the future exploration of trifluoromethoxy-substituted derivatives.

General Synthesis of Substituted Benzohydrazides

The synthesis of trifluoromethyl-substituted benzohydrazide derivatives typically follows a straightforward two-step process, which can be adapted for their trifluoromethoxy analogues. The process begins with the corresponding substituted benzoic acid.

  • Esterification: The substituted benzoic acid is first converted to its methyl ester, typically through Fischer esterification by refluxing in methanol with a catalytic amount of sulfuric acid[4].

  • Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate in a solvent like boiling ethanol to yield the core benzohydrazide intermediate[4].

  • Condensation: This benzohydrazide is subsequently condensed with various aldehydes or ketones, often with an acid catalyst, to produce the final hydrazone derivatives[4][5].

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation start Trifluoromethoxy- Benzoic Acid ester Methyl Trifluoromethoxy- benzoate start->ester  Methanol (CH3OH)  H2SO4 (cat.)  Reflux hydrazide Trifluoromethoxy- benzohydrazide ester->hydrazide  Hydrazine Hydrate (N2H4·H2O)  Ethanol  Reflux final Final Hydrazone Derivative (Schiff Base) hydrazide->final  Methanol  Acid (cat.)  Reflux aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') aldehyde->final  Methanol  Acid (cat.)  Reflux

Caption: General synthetic workflow for benzohydrazide derivatives.

Potential Biological Activities

Based on studies of trifluoromethyl-benzohydrazides, the trifluoromethoxy analogues are predicted to exhibit a range of biological activities, primarily as enzyme inhibitors and antimicrobial agents.

Enzyme Inhibition

Trifluoromethyl-benzohydrazide derivatives have been identified as potent inhibitors of several enzymes, most notably cholinesterases.

  • Cholinesterase Inhibition: Various hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[4][6]. These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's. The inhibition potency varies based on the substituent on the benzylidene moiety, with IC50 values reported in the micromolar range[6]. Kinetic studies of the most potent AChE inhibitor, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, revealed a mixed-type inhibition mechanism[4][6].

Antimicrobial and Antitubercular Activity

The benzohydrazide scaffold is a well-known pharmacophore for antimicrobial agents. The addition of a trifluoromethyl group has been shown to yield compounds with significant activity against bacteria, fungi, and mycobacteria.

  • Antibacterial and Antifungal Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[4][7]. N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide, for example, displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and fungal strains like Candida glabrata and Trichophyton mentagrophytes, with Minimum Inhibitory Concentration (MIC) values as low as 0.49 µM[7].

  • Antitubercular Activity: Several fluorinated benzohydrazides have demonstrated promising activity against Mycobacterium tuberculosis[7][8]. The camphor-based derivative, 4-(trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazide, showed high and selective inhibition of M. tuberculosis with a MIC of 4 µM[7]. Other derivatives have shown efficacy against nontuberculous mycobacteria as well[7]. The proposed mechanism for some fluorinated benzohydrazides involves the inhibition of tryptophan biosynthesis, an essential pathway for mycobacterial survival[8].

Data Presentation: Summary of In Vitro Activities

The following tables summarize the quantitative biological activity data reported for various 4-(trifluoromethyl)benzohydrazide derivatives.

Table 1: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives

Compound Derivative (Substituent) Target Enzyme IC50 (µM) Reference(s)
4-(Trifluoromethyl)benzylidene AChE 46.8 [4][6]
2-Chlorobenzylidene AChE 137.7 [6]
4-Nitrobenzylidene AChE 60.0 [4][6]
Salicylidene AChE 47.4 [4]
4-(Trifluoromethyl)benzylidene BuChE 175.0 [4][6]
2-Chlorobenzylidene BuChE 19.1 [6]
4-Nitrobenzylidene BuChE 190.6 [4][6]

| Salicylidene | BuChE | 881.1 |[4] |

Table 2: Antimicrobial and Antitubercular Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives

Compound Derivative (Substituent) Target Organism MIC (µM) Reference(s)
Camphor-based Mycobacterium tuberculosis 4 [7]
4-Chlorobenzylidene Mycobacterium kansasii 16 [7]
5-Chloro-2-hydroxybenzylidene MRSA ≤0.49 - 3.9 [7]
5-Chloro-2-hydroxybenzylidene Candida glabrata ≤0.49 - 3.9 [7]

| 5-Chloro-2-hydroxybenzylidene | Trichophyton mentagrophytes | ≤0.49 - 3.9 |[7] |

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BuChE activity.

Principle: The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The rate of color development is proportional to enzyme activity.

Protocol:

  • Prepare a stock solution of the test compound (e.g., in DMSO).

  • In a 96-well plate, add phosphate buffer (pH 8.0), a solution of the test compound at various concentrations, and the DTNB reagent.

  • Add the enzyme solution (AChE or BuChE) to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

G cluster_workflow Workflow: In Vitro Enzyme Inhibition Assay prep Prepare Reagents (Buffer, DTNB, Enzyme, Substrate, Inhibitor) plate Dispense Reagents into 96-well Plate (Buffer, Inhibitor, DTNB) prep->plate incubate Add Enzyme & Incubate plate->incubate react Add Substrate to Initiate Reaction incubate->react measure Measure Absorbance (e.g., 412 nm) react->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze

Caption: Workflow for a typical in vitro enzyme inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in the broth.

  • Add the microbial inoculum to each well, ensuring a final standardized concentration of microorganisms.

  • Include a positive control well (microbes, no compound) and a negative control well (broth, no microbes).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against mammalian cell lines is evaluated.

Protocol (MTT Assay):

  • Seed mammalian cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a set period (e.g., 24-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at ~570 nm.

  • The amount of color produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine cytotoxicity.

Mechanisms of Action

The primary mechanism of action investigated for trifluoromethyl-benzohydrazides is enzyme inhibition. Kinetic studies are crucial for elucidating how these compounds interact with their target enzymes. The mixed-type inhibition observed for a potent AChE inhibitor suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities[4]. This mode of inhibition can be more effective than simple competitive or non-competitive inhibition.

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_mixed Mixed Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I (Binds Active Site) S1 Substrate (S) I1 Inhibitor (I) ES1->E1 - S P1 Product (P) ES1->P1 k_cat EI1->E1 - I E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I (Binds Allosteric Site) S2 Substrate (S) I2 Inhibitor (I) ES2->E2 - S ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->E2 - I ESI2->ES2 - I E3 Enzyme (E) ES3 ES Complex E3->ES3 + S EI3 EI Complex E3->EI3 + I (Binds Allosteric Site) S3 Substrate (S) I3 Inhibitor (I) ES3->E3 - S ESI3 ESI Complex ES3->ESI3 + I P3 Product (P) ES3->P3 k_cat EI3->E3 - I EI3->ESI3 + S ESI3->ES3 - I ESI3->EI3 - S

Caption: Logical diagram of common enzyme inhibition mechanisms.

Conclusion and Future Outlook

While direct experimental data on trifluoromethoxy-substituted benzohydrazides remains to be established, the extensive research on their trifluoromethyl analogues provides a compelling case for their investigation. The evidence strongly suggests that trifluoromethoxy-benzohydrazide derivatives will likely possess significant enzyme inhibitory and antimicrobial properties.

Future research should focus on:

  • Synthesis: Developing and optimizing synthetic routes for a library of trifluoromethoxy-substituted benzohydrazides with diverse substitutions.

  • Screening: Evaluating these novel compounds against a broad panel of biological targets, including cholinesterases, microbial strains (M. tuberculosis, MRSA), and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to identify key features that enhance potency and selectivity for specific targets.

By leveraging the methodologies and insights outlined in this guide, researchers can accelerate the exploration of trifluoromethoxy-substituted benzohydrazides as a promising new class of therapeutic agents.

References

3-(Trifluoromethoxy)benzohydrazide: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethoxy)benzohydrazide is a fluorinated organic compound that has emerged as a valuable building block in synthetic organic chemistry and medicinal chemistry. The presence of the trifluoromethoxy group at the meta position of the benzene ring imparts unique electronic properties and enhances the metabolic stability and lipophilicity of derivative molecules, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, with a focus on its utility in the construction of diverse molecular architectures.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 321195-88-4[1][2][3]
Molecular Formula C₈H₇F₃N₂O₂[2][3]
Molecular Weight 220.15 g/mol [1][2][3]
Melting Point 94-96 °C[1]
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents like methanol, ethanol, and DMSO.

Synthesis of this compound

Step 1: Esterification of 3-(Trifluoromethoxy)benzoic Acid

The first step involves the conversion of the carboxylic acid to its methyl or ethyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Step 2: Hydrazinolysis of the Benzoate Ester

The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent, to yield the desired this compound. The reaction is usually carried out at reflux temperature.

Experimental Protocol: General Synthesis of a Benzohydrazide

This is a representative protocol based on the synthesis of analogous benzohydrazides and may require optimization for this compound.

Materials:

  • Methyl 3-(trifluoromethoxy)benzoate (1.0 eq)

  • Hydrazine hydrate (80% in water, 3.0-5.0 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-(trifluoromethoxy)benzoate and ethanol.

  • Stir the mixture until the ester has completely dissolved.

  • Slowly add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to afford this compound.

Applications in Organic Synthesis

The primary utility of this compound as a building block lies in the reactivity of its hydrazide functional group. It serves as a versatile precursor for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds.

Synthesis of N'-Substituted Benzohydrazones

The most common reaction of this compound is its condensation with aldehydes and ketones to form the corresponding N'-substituted benzohydrazones (also known as Schiff bases). This reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.[4]

The resulting hydrazones are often stable, crystalline compounds and are valuable intermediates for further synthetic transformations. Moreover, the hydrazone moiety itself is a recognized pharmacophore in many biologically active compounds.[5]

Experimental Protocol: General Synthesis of a Benzohydrazone

This is a representative protocol based on the synthesis of analogous benzohydrazones and may require optimization for specific substrates.[6]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.1 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone to the solution, followed by a few drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Heterocyclic Compounds

N'-substituted benzohydrazones derived from this compound can serve as precursors for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many pharmaceutical agents. For instance, oxidative cyclization of benzohydrazones can lead to the formation of 1,3,4-oxadiazoles. Additionally, reactions with appropriate reagents can yield pyrazoles, triazoles, and other important heterocyclic systems.

Potential Biological Significance

While specific studies on the biological activities of derivatives of this compound are limited, the broader class of benzohydrazides and their derivatives are well-documented to possess a wide range of pharmacological properties. These include:

  • Antimicrobial Activity: Many benzohydrazone derivatives exhibit potent antibacterial and antifungal activities.[4]

  • Anticancer Activity: Several compounds incorporating the benzohydrazide scaffold have been reported to show significant cytotoxic effects against various cancer cell lines.[7]

  • Anti-inflammatory Activity: The benzohydrazide moiety is present in a number of compounds with anti-inflammatory properties.

  • Anticonvulsant Activity: Certain benzohydrazide derivatives have been investigated for their potential as anticonvulsant agents.

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, this compound represents a valuable starting material for the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles.

Visualizations

Diagrams of Synthetic Pathways

G cluster_0 Synthesis of this compound A 3-(Trifluoromethoxy)benzoic Acid B Methyl 3-(Trifluoromethoxy)benzoate A->B CH₃OH, H₂SO₄ (cat.) C This compound B->C NH₂NH₂·H₂O, EtOH

Caption: General synthesis of this compound.

G cluster_1 Synthetic Utility of this compound start This compound hydrazone N'-Substituted Benzohydrazone start->hydrazone aldehyde Aldehyde/Ketone (R₁R₂C=O) aldehyde->hydrazone heterocycle Heterocyclic Derivatives (e.g., 1,3,4-Oxadiazoles) hydrazone->heterocycle Cyclization

Caption: Key reactions of this compound.

G cluster_2 Drug Discovery Workflow A Building Block (this compound) B Library Synthesis (e.g., Hydrazone Formation) A->B C Biological Screening (e.g., Enzyme Assays) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Role in a typical drug discovery pipeline.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of the hydrazide moiety allow for the facile synthesis of a diverse range of derivatives, particularly N'-substituted hydrazones and various heterocyclic systems. The incorporation of the 3-trifluoromethoxy-phenyl motif is a valuable strategy in medicinal chemistry for enhancing the drug-like properties of new chemical entities. Further exploration of the synthetic utility and the biological activities of derivatives of this compound is warranted and expected to lead to the discovery of novel molecules with significant potential in both materials science and human health.

References

In Silico Prediction of 3-(Trifluoromethoxy)benzohydrazide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Trifluoromethoxy)benzohydrazide is a synthetic organic compound characterized by a benzohydrazide core with a trifluoromethoxy substituent. The benzohydrazide scaffold is a recognized pharmacophore present in a variety of medicinally important compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a trifluoromethoxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide outlines a comprehensive in silico workflow to predict the potential bioactivity of this compound, providing a systematic approach for researchers in drug discovery and development.

This guide details a multi-step computational strategy, beginning with target identification and culminating in the assessment of the compound's drug-likeness. The methodologies described herein leverage established computational techniques to generate predictive data on the compound's potential therapeutic applications.

In Silico Workflow for Bioactivity Prediction

The prediction of this compound's bioactivity follows a structured computational workflow. This process commences with target fishing to identify potential biological targets, followed by molecular docking to predict binding affinity, pharmacophore modeling to elucidate key chemical features for activity, Quantitative Structure-Activity Relationship (QSAR) analysis to correlate molecular properties with biological activity, and finally, ADMET prediction to evaluate its drug-likeness.

cluster_workflow In Silico Bioactivity Prediction Workflow start Start | this compound Structure target_fishing Target Fishing | Identify Potential Protein Targets start->target_fishing Input Structure molecular_docking Molecular Docking | Predict Binding Affinity and Pose target_fishing->molecular_docking Predicted Targets pharmacophore Pharmacophore Modeling | Identify Essential Features for Activity molecular_docking->pharmacophore Binding Pose qsar QSAR Analysis | Correlate Structure with Activity pharmacophore->qsar Pharmacophoric Features admet ADMET Prediction | Assess Drug-Likeness qsar->admet Activity Prediction end End | Predicted Bioactivity Profile admet->end Final Profile

Figure 1: In Silico Workflow for Bioactivity Prediction.

Data Presentation: Predicted Bioactivities of Benzohydrazide Derivatives

While specific experimental data for this compound is not yet available, the following tables summarize quantitative data for structurally related benzohydrazide derivatives from existing literature, showcasing their potential as anticancer and antimicrobial agents. This data serves as a reference for the types of activities that could be anticipated for the target compound.

Table 1: Anticancer Activity of Benzohydrazide Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
H20A549 (Lung Carcinoma)0.46[1]
H20MCF-7 (Breast Cancer)0.29[1]
H20HeLa (Cervical Cancer)0.15[1]
H20HepG2 (Liver Cancer)0.21[1]
Compound 6gK562 (Leukemia)~50[2]
Compound 5bHCT-116 (Colon Carcinoma)11.2 ± 1.9[3]
Compound 11HCT-116 (Colon Carcinoma)1.9 ± 0.5[3]
Compound 13HCT-116 (Colon Carcinoma)2.5 ± 0.6[3]

Table 2: Antimicrobial Activity of Trifluoromethyl and Trifluoromethoxy Substituted Chalcones

Compound IDMicroorganismMIC (µM)Reference
A3 (Trifluoromethyl)Staphylococcus aureus51[4]
B3 (Trifluoromethoxy)Staphylococcus aureus48[4]
A3 (Trifluoromethyl)Escherichia coliNot specified[4]
B3 (Trifluoromethoxy)Escherichia coliNot specified[4]
A3 (Trifluoromethyl)Bacillus subtilisNot specified[4]
B3 (Trifluoromethoxy)Bacillus subtilis24[4]

Table 3: QSAR Model for Anticancer Activity of Benzylidene Hydrazine Benzamides

EquationStatistical ParametersReference
pIC50 = 0.738 (Log S) - 0.031 (rerank) + 0.017 (MR) - 1.359n = 11, r = 0.921, R² = 0.849, Q² = 0.61[5]

pIC50: negative logarithm of the half-maximal inhibitory concentration; Log S: logarithm of aqueous solubility; rerank: a scoring function term; MR: molar refractivity.

Experimental Protocols: In Silico Methodologies

Target Fishing

Target fishing, or reverse screening, is a computational approach to identify the most probable biological targets of a small molecule.[6][7]

Protocol:

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular mechanics force field (e.g., MMFF94).

  • Database Selection: A database of known protein targets is selected (e.g., ChEMBL, BindingDB).

  • Similarity Search: The molecule's 2D fingerprint or 3D shape is used to search for similar known ligands in the database.

  • Target Prediction: The biological targets of the most similar ligands are predicted as potential targets for the query molecule. Web-based tools like SwissTargetPrediction or TargetHunter can be employed for this purpose.[8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[9]

Protocol:

  • Protein Preparation: The 3D structure of the predicted target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Binding Site Definition: The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to generate multiple binding poses of the ligand in the protein's active site.[10]

  • Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The pose with the most favorable score is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Pharmacophore Modeling

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target receptor.[11]

Protocol:

  • Model Generation:

    • Ligand-based: A set of known active molecules for a particular target are aligned to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

    • Structure-based: The interaction pattern between a ligand and its target protein from a docked or crystal structure is used to define the pharmacophoric features.

  • Pharmacophore Hypothesis: A 3D model representing the identified features and their spatial constraints is generated.

  • Database Screening: The pharmacophore model is used as a query to screen large compound databases to identify novel molecules that match the hypothesis.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[12]

Protocol:

  • Dataset Preparation: A dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal (cross-validation) and external validation sets.[13]

ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[14][15]

Protocol:

  • Input: The 2D or 3D structure of this compound is used as input.

  • Prediction Tools: Publicly available web servers (e.g., SwissADME, pkCSM) or commercial software are used to predict various ADMET parameters.

  • Parameter Analysis: Key parameters such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks (e.g., mutagenicity, cardiotoxicity) are evaluated.

Visualization of Predicted Pathways and Workflows

Based on the potential anticancer activity of benzohydrazide derivatives, a hypothetical signaling pathway that could be modulated by this compound is presented below. This is followed by a diagram illustrating the logical relationships in the in silico prediction workflow.

cluster_pathway Hypothetical Signaling Pathway for Anticancer Activity ligand This compound receptor EGFR/Kinase Target ligand->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Figure 2: Predicted Signaling Pathway of Benzohydrazide-Induced Apoptosis.

cluster_logic Logical Relationship of In Silico Predictions input {Input Molecule | this compound} target_pred Target Prediction - Similarity Search - Reverse Docking input->target_pred binding_analysis Binding Analysis - Molecular Docking - Scoring Functions target_pred->binding_analysis feature_id Feature Identification - Pharmacophore Modeling binding_analysis->feature_id activity_model Activity Modeling - QSAR feature_id->activity_model drug_profile Drug Profile - ADMET Prediction activity_model->drug_profile output {Output | Predicted Bioactivity & Drug-Likeness} drug_profile->output

Figure 3: Logical Relationship of In Silico Predictions.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the preliminary assessment of this compound's bioactivity. By integrating target fishing, molecular docking, pharmacophore modeling, QSAR analysis, and ADMET prediction, researchers can gain significant insights into its potential therapeutic applications and drug-like properties. While these computational predictions are a powerful tool in the early stages of drug discovery, it is imperative to note that they must be succeeded by experimental validation to confirm the bioactivity and safety of the compound.

References

Introduction: The Rising Prominence of the Trifluoromethoxy Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Trifluoromethoxy-Containing Bioactive Molecules for Drug Discovery Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, aimed at enhancing physicochemical and biological properties. Among fluorinated motifs, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety often imparts a greater increase in lipophilicity, offering a distinct tool for medicinal chemists to optimize drug candidates.[2][4] This technical guide provides a comprehensive review of key trifluoromethoxy-containing bioactive molecules, presenting their quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Featured Bioactive Molecules with Trifluoromethoxy Groups

This section details several notable drugs and clinical candidates where the trifluoromethoxy group is critical to their function and pharmacological profile.

Riluzole: A Neuroprotective Agent for Amyotrophic Lateral Sclerosis (ALS)

Riluzole is a benzothiazole derivative approved for the treatment of ALS. Its neuroprotective effects are primarily attributed to the modulation of glutamatergic neurotransmission.[5][6] The trifluoromethoxy group is a key feature of its structure, contributing to the overall lipophilicity and electronic properties required for its activity in the central nervous system.

Mechanism of Action: Riluzole's mechanism is multifaceted, involving:

  • Inhibition of Glutamate Release: It blocks voltage-gated sodium channels on presynaptic nerve terminals, reducing neuronal excitability and subsequent glutamate release.[5][7]

  • Postsynaptic Receptor Blockade: It acts as a noncompetitive antagonist at N-methyl-D-aspartate (NMDA) receptors, mitigating the excitotoxic effects of excessive glutamate.[6][7]

  • Modulation of Ion Channels: It has been shown to inhibit persistent sodium currents and potentiate calcium-dependent potassium currents, further stabilizing neuronal membranes.[8]

// Relationships Riluzole -> VGSC [label="Inhibits", color="#EA4335", fontcolor="#202124"]; VGSC -> Glutamate_Vesicle [label="Triggers Release", style=dashed, color="#5F6368", fontcolor="#202124"]; Glutamate_Vesicle -> Glutamate [label="Releases", color="#34A853", fontcolor="#202124"]; Glutamate -> NMDA_R [label="Activates", color="#34A853", fontcolor="#202124"]; Riluzole -> NMDA_R [label="Inhibits\n(Non-competitively)", color="#EA4335", fontcolor="#202124"]; NMDA_R -> Excitotoxicity [label="Leads to", style=dashed, color="#EA4335", fontcolor="#202124"]; } pdot Caption: Riluzole's dual action on presynaptic and postsynaptic neurons.

Quantitative Data: Riluzole

ParameterEffectConcentrationNeuron TypeReference
Neuronal FiringReduction in repetitive firing≤1 µM - 5 µMRat Cortical, Spinal, Striatal Neurons[8]
Firing FrequencyDose-dependent decrease0.1 µM - 1.0 µMCultured Spinal Neurons[8]
Delamanid and Pretomanid: Nitroimidazole-Class Antitubercular Agents

Delamanid and Pretomanid are critical components in the treatment of multidrug-resistant tuberculosis (MDR-TB). Both are prodrugs belonging to the nitro-dihydro-imidazooxazole class, and their bioactivation is essential for their potent antimycobacterial activity.[9][10] Pretomanid features a trifluoromethoxybenzyl ether group, which is crucial for its pharmacokinetic profile.

Mechanism of Action: Both drugs require activation by a deazaflavin (F₄₂₀)-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[9][11] This process generates reactive nitrogen species, including nitric oxide, which leads to two primary downstream effects:

  • Respiratory Poisoning: The reactive intermediates disrupt cellular respiration.[9][12]

  • Inhibition of Mycolic Acid Synthesis: They inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[10][12]

// Nodes Pretomanid [label="Pretomanid (Prodrug)\n(contains OCF₃)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ddn [label="Nitroreductase (Ddn)\n+ Cofactor F₄₂₀", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Active_Metabolite [label="Reactive Nitrogen\nSpecies (e.g., NO)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mycolic_Acid [label="Mycolic Acid\nSynthesis", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Resp [label="Cellular Respiration", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Bacterial_Death [label="Bacterial Cell Death", shape=egg, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pretomanid -> Ddn [label="Activated by", color="#5F6368", fontcolor="#202124"]; Ddn -> Active_Metabolite [label="Generates", color="#5F6368", fontcolor="#202124"]; Active_Metabolite -> Mycolic_Acid [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Active_Metabolite -> Cell_Resp [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Mycolic_Acid -> Bacterial_Death [label="Leads to", style=dashed, color="#34A853", fontcolor="#202124"]; Cell_Resp -> Bacterial_Death [label="Leads to", style=dashed, color="#34A853", fontcolor="#202124"]; } pdot Caption: Mechanism of action for nitroimidazole antitubercular drugs.

Quantitative Data: Delamanid & Pretomanid

DrugParameterValue (µg/mL)Strain TypeReference
DelamanidMIC Range0.006 - 0.024M. tuberculosis[13]
DelamanidMIC Range0.0005 - 0.03Susceptible M. tuberculosis[14]
PretomanidMIC Range0.005 - 0.48Drug-Susceptible & Resistant M. tuberculosis[2]
PretomanidMIC Range0.015 - 0.25Drug-Susceptible M. tuberculosis[15]
Sonidegib: A Hedgehog Pathway Inhibitor for Basal Cell Carcinoma

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation, which is aberrantly activated in cancers like basal cell carcinoma (BCC).[16][17] While Sonidegib itself does not contain a trifluoromethoxy group, it serves as a prime example of a class of molecules where such a substitution could be explored to modulate properties. The Hh pathway is a key target for OCF₃-containing analogues.

Mechanism of Action: The Hh pathway is initiated by the Hedgehog ligand binding to its receptor, Patched (PTCH1). This relieves the inhibition PTCH1 exerts on Smoothened (SMO), a G-protein-coupled receptor-like protein. Activated SMO then triggers a downstream cascade culminating in the activation of GLI transcription factors, which regulate genes involved in cell proliferation and survival.[16][18] Sonidegib acts by directly binding to and inhibiting SMO.[17]

// Nodes Hh_Ligand [label="Hedgehog\nLigand (Shh)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTCH1 [label="PTCH1 Receptor", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SMO [label="Smoothened (SMO)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SUFU [label="SUFU", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; GLI [label="GLI\n(Inactive Complex)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; GLI_A [label="GLI (Active)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Genes [label="Target Gene\nExpression", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sonidegib [label="Sonidegib", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hh_Ligand -> PTCH1 [label="Binds", color="#4285F4", fontcolor="#202124"]; PTCH1 -> SMO [label="Inhibits", color="#EA4335", fontcolor="#202124", style=dashed]; SMO -> SUFU [label="Inhibits", color="#EA4335", fontcolor="#202124"]; SUFU -> GLI [label="Sequesters", color="#EA4335", fontcolor="#202124"]; GLI -> GLI_A [label="Activation", color="#34A853", fontcolor="#202124"]; GLI_A -> Nucleus [label="Translocates to", color="#5F6368", fontcolor="#202124"]; Nucleus -> Target_Genes [label="Promotes", color="#34A853", fontcolor="#202124"]; Sonidegib -> SMO [label="Inhibits", color="#EA4335", fontcolor="#202124"]; } pdot Caption: Sonidegib targets the SMO protein to block Hh signaling.

Quantitative Data: Representative Hedgehog Pathway Inhibitors

Compound ClassParameterValue (µM)AssayReference
Benzimidazole DerivativesIC₅₀< 0.1GLI1-Luciferase Reporter Assay[19]
PipinibIC₅₀1.7 ± 0.1GLI Reporter Gene Assay[20]
DYRK1 InhibitorIC₅₀3.7Hh Gene Reporter Assay[19]

Detailed Experimental Protocols

Synthesis of Riluzole

This protocol is adapted from a high-yield procedure described in the patent literature.[1][4]

Materials:

  • 4-(trifluoromethoxy)aniline

  • Ammonium thiocyanate

  • Potassium persulfate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ammonia solution

Procedure:

  • In a suitable reaction vessel, suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of glacial acetic acid.[1][4]

  • Stir the suspension at room temperature for 24 hours.

  • Heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure the reaction is complete.[1][4]

  • Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.

  • Slowly add ammonia solution with stirring until the pH reaches 14, causing the crude Riluzole to precipitate.[1][4]

  • Filter the resulting solid and dry it under a vacuum to obtain the raw product.

  • For purification, dissolve the raw product in a refluxing mixture of 150 mL of ethanol and 250 mL of water.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Filter the purified crystals and dry them under a vacuum to yield pure Riluzole.[1]

// Nodes Start [label="Start Materials:\n- 4-(trifluoromethoxy)aniline\n- NH₄SCN, K₂S₂O₈\n- Acetic Acid", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n1. Stir 24h at RT\n2. Stir 2h at 40°C", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Workup:\n1. Dilute with H₂O/EtOH\n2. Basify with NH₃ (pH 14)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration1 [label="Filter & Dry\n(Crude Product)", shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\nRecrystallize from\nEtOH/H₂O", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration2 [label="Filter & Dry\n(Pure Riluzole)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#4285F4", fontcolor="#202124"]; Reaction -> Workup [color="#4285F4", fontcolor="#202124"]; Workup -> Filtration1 [color="#4285F4", fontcolor="#202124"]; Filtration1 -> Purification [color="#4285F4", fontcolor="#202124"]; Purification -> Filtration2 [color="#4285F4", fontcolor="#202124"]; } pdot Caption: General workflow for the synthesis and purification of Riluzole.

Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agents

This protocol describes the Resazurin Microtiter Assay (REMA), a common colorimetric method for determining the MIC of compounds against M. tuberculosis.[3]

Materials:

  • 96-well microtiter plates

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound (e.g., Delamanid) stock solution in DMSO

  • Resazurin dye solution (e.g., 0.01% w/v in water)

  • Sterile water

Procedure:

  • Plate Preparation: Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (inoculum, no drug).

  • Incubation: Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.

  • Resazurin Addition: After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3]

GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibitors

This cell-based assay quantitatively measures the activity of the Hh pathway and is used to determine the IC₅₀ of inhibitors like Sonidegib.[16]

Materials:

  • NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).

  • DMEM medium with 10% fetal bovine serum (FBS).

  • Hedgehog pathway agonist (e.g., Purmorphamine or Shh-conditioned medium).

  • Test compound (e.g., Sonidegib analogue).

  • Luciferase assay reagent kit (e.g., Dual-Glo®).

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered NIH/3T3 cells into a 96-well plate at a density of ~20,000 cells per well and incubate overnight.

  • Compound Treatment: The next day, replace the medium with low-serum medium (e.g., 0.5% FBS). Add the test compound at various concentrations.

  • Pathway Activation: Add the Hh pathway agonist (e.g., Purmorphamine) to all wells except the negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Luciferase Measurement: Following incubation, measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual luciferase kit.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

Conclusion and Future Perspectives

The trifluoromethoxy group is a privileged substituent in modern medicinal chemistry, offering a unique combination of properties that can significantly enhance the therapeutic potential of bioactive molecules. The examples of Riluzole and Pretomanid demonstrate its successful application in marketed drugs targeting diverse diseases. As synthetic methodologies for introducing the -OCF₃ group become more accessible and robust, its incorporation into novel kinase inhibitors, GPCR modulators, and other drug classes will undoubtedly expand.[21][22] The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the power of the trifluoromethoxy group in the development of next-generation therapeutics.

References

A-Technical-Guide-to-the-Pharmacophore-Potential-of-the-3-(Trifluoromethoxy)phenyl-Group

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] These moieties can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[2][3] Among these, the trifluoromethoxy (-OCF3) group, and by extension the 3-(trifluoromethoxy)phenyl moiety, has emerged as a substituent of significant interest.[4] Its unique electronic nature and steric profile offer a powerful tool for optimizing lead compounds into viable drug candidates.[1][5]

This technical guide provides an in-depth exploration of the 3-(trifluoromethoxy)phenyl group as a pharmacophore element. It covers its fundamental physicochemical properties, its role in enhancing pharmacokinetic profiles, and its application in the design of targeted therapeutics. The content herein is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development, offering data-driven insights and practical methodologies.

Physicochemical and Electronic Properties

The trifluoromethoxy (-OCF3) group is distinguished from its non-fluorinated analog, the methoxy (-OCH3) group, by its strong electron-withdrawing nature and significantly increased lipophilicity.[1][6] These characteristics are critical in modulating a molecule's interaction with biological targets and its ability to traverse cellular membranes.[2]

The 3-position (meta) on the phenyl ring places the -OCF3 group in a location that primarily exerts an inductive electronic effect. This positioning can influence the pKa of nearby acidic or basic centers and alter the molecule's electrostatic potential, which is crucial for receptor binding. The trifluoromethoxy group is considered one of the most lipophilic substituents used in drug design.[7]

Table 1: Comparison of Physicochemical Properties of Common Phenyl Substituents

Substituent (at meta-position)Hansch Lipophilicity Parameter (π)Sigma Meta (σm)
-OCF3 +1.04 +0.38
-CF3+0.88+0.43
-OCH3-0.02+0.12
-Cl+0.71+0.37
-F+0.14+0.34
Data compiled from literature sources.[4]

The high lipophilicity (π = +1.04) of the -OCF3 group can enhance membrane permeability and bioavailability.[2][4] Its strong electron-withdrawing character (σm = +0.38) influences the electron density of the aromatic ring, affecting interactions and metabolic stability.[2]

G cluster_0 Key Physicochemical Properties cluster_1 Pharmacokinetic & Pharmacodynamic Impact A High Lipophilicity (π = +1.04) D Improved Membrane Permeability A->D F Increased Bioavailability A->F B Strong Electron- Withdrawing Effect (σm = +0.38) E Enhanced Target Binding Affinity B->E C Metabolic Stability G Reduced Metabolic Degradation C->G

Fig 1: Relationship between properties and their biological impact.

Role in Pharmacokinetics: Metabolic Stability

A primary advantage of incorporating the trifluoromethoxy group is the enhanced metabolic stability it confers upon a molecule.[6] The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[2][6]

While the methoxy group is prone to O-demethylation, a common and often rapid metabolic pathway, the trifluoromethoxy group effectively blocks this transformation.[6] This increased stability can lead to a longer plasma half-life, reduced patient-to-patient variability, and a lower required dose.[2]

However, it is important to note that the metabolic benefits are not universal. In some cases, blocking metabolism at the -OCF3 position can shift metabolic processes to other parts of the molecule.[6][8] Despite this, the use of the -OCF3 group remains a robust strategy for mitigating metabolic liabilities.[2]

Table 2: Illustrative Metabolic Stability Data

Compound StructureTest SystemHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
Phenyl-OCH3 AnalogHuman Liver Microsomes1546.2
Phenyl-OCF3 AnalogHuman Liver Microsomes>120<5.8
Data is hypothetical and for illustrative purposes, based on general findings in the literature.[6]

Pharmacodynamic Applications & Case Studies

The 3-(trifluoromethoxy)phenyl group has been successfully incorporated into a wide range of therapeutic agents targeting various biological systems. Its ability to act as a bioisostere for other groups, modulate binding affinity, and improve brain penetration makes it a versatile pharmacophore.[2][9][10]

Case Study 1: Riluzole (Amyotrophic Lateral Sclerosis)

Riluzole is a prominent example where the trifluoromethoxy group is crucial to its therapeutic effect in treating amyotrophic lateral sclerosis (ALS). The -OCF3 group enhances the drug's lipophilicity, which is critical for facilitating its passage across the blood-brain barrier to act on the central nervous system.[2]

Case Study 2: Butyrylcholinesterase (BChE) Inhibitors

In the development of novel inhibitors for butyrylcholinesterase (BChE), a target relevant to Alzheimer's disease, a compound featuring a trifluoromethoxy group demonstrated the highest inhibitory activity within a series of sulfonate-semicarbazone hybrids.[11][12] The combination of the strong electron-withdrawing nature and lipophilicity of the -OCF3 group was suggested to provide a balanced mix of hydrophobic and polar interactions within the BChE active site.[11][12]

Table 3: Biological Activity of a BChE Inhibitor

CompoundSubstituent (R)IC50 (µM)
12 -OCF3 61.88
1-H120.42
2-CH3105.71
5-Cl98.53
Data from a study on sulfonate-semicarbazone hybrids.[11][12]
Case Study 3: Tyrosine Kinase Inhibitors (TKIs) in Oncology

Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies that block enzymes responsible for activating signal transduction cascades, thereby inhibiting cancer cell growth.[13][14] The 3-(trifluoromethoxy)phenyl group can be found in various TKI scaffolds. Its properties can enhance binding to the ATP-binding site of the kinase and improve the overall pharmacokinetic profile, crucial for orally administered oncology drugs.[15][16]

G cluster_pathway Simplified Tyrosine Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Activates ATP ATP ATP->RTK Binds to Active Site P_Substrate Phosphorylated Substrate Protein Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TKI TKI with 3-(trifluoromethoxy)phenyl TKI->RTK Blocks ATP Binding G cluster_workflow General Synthetic Workflow Start Start with Building Block: 3-(Trifluoromethoxy)aniline or 3-(Trifluoromethoxy)phenol Step1 Reaction 1 (e.g., Amide Coupling) Start->Step1 Step2 Intermediate Product Step1->Step2 Step3 Reaction 2 (e.g., Suzuki Coupling) Step2->Step3 Final Final Active Pharmaceutical Ingredient (API) Step3->Final

References

Methodological & Application

Experimental protocol for the synthesis of 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(Trifluoromethoxy)benzohydrazide, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthetic strategy is a robust two-step process commencing with the Fischer esterification of 3-(Trifluoromethoxy)benzoic acid, followed by the hydrazinolysis of the resulting methyl ester.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
3-(Trifluoromethoxy)benzoic acidC₈H₅F₃O₃206.12≥97%Sigma-Aldrich
Methanol (anhydrous)CH₄O32.04≥99.8%Fisher Scientific
Sulfuric acid (concentrated)H₂SO₄98.0895-98%VWR
Hydrazine hydrateH₆N₂O50.06≥98%Sigma-Aldrich
EthanolC₂H₆O46.07≥99.5%Fisher Scientific
DichloromethaneCH₂Cl₂84.93≥99.5%VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04-Fisher Scientific
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

The synthesis of this compound is performed in two sequential steps:

  • Step 1: Synthesis of Methyl 3-(Trifluoromethoxy)benzoate

  • Step 2: Synthesis of this compound

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 3-(Trifluoromethoxy)benzoic Acid D Reflux A->D B Methanol B->D C H₂SO₄ (catalyst) C->D E Work-up & Purification D->E F Methyl 3-(Trifluoromethoxy)benzoate E->F I Reflux F->I G Hydrazine Hydrate G->I H Ethanol H->I J Crystallization I->J K This compound J->K

Figure 1. Workflow for the synthesis of this compound.

Step 1: Synthesis of Methyl 3-(Trifluoromethoxy)benzoate via Fischer Esterification

This procedure is adapted from established methods for the esterification of benzoic acid derivatives.[1][2]

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Trifluoromethoxy)benzoic acid (20.6 g, 0.1 mol).

  • Add anhydrous methanol (100 mL) to the flask and stir until the benzoic acid is partially dissolved.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a 500 mL beaker containing 200 mL of ice-cold water.

  • Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(trifluoromethoxy)benzoate as an oil. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Hydrazinolysis

This protocol is based on the well-established procedure for the synthesis of benzohydrazide derivatives from their corresponding esters.[3][4]

  • In a 250 mL round-bottom flask, dissolve the crude methyl 3-(trifluoromethoxy)benzoate (assuming 0.1 mol theoretical yield from the previous step) in ethanol (150 mL).

  • To the stirring solution, add hydrazine hydrate (10.0 mL, ~0.2 mol) dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate may be observed during this time.

  • Monitor the reaction to completion using TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

  • Dry the purified product in a vacuum oven.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-(Trifluoromethoxy)benzoic acidC₈H₅F₃O₃206.1289-92[5]White to off-white solid
This compoundC₈H₇F₃N₂O₂220.1594-96White crystalline solid

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen; avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

This protocol provides a reliable and scalable method for the synthesis of this compound, a key building block for further chemical exploration in drug discovery and materials science.

References

Purification of 3-(Trifluoromethoxy)benzohydrazide by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Purification of 3-(Trifluoromethoxy)benzohydrazide

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug development.[1] Like many synthetic chemical entities, its preparation often yields a crude product containing unreacted starting materials, byproducts, and other impurities.[2] Achieving high purity is critical for obtaining accurate biological data and ensuring the safety and efficacy of potential drug candidates. This document provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: recrystallization and column chromatography.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C8H7F3N2O2[3]
Molecular Weight 220.15 g/mol [3]
Melting Point 94-96 °C[3]
Appearance White to beige crystalline solid[4]
pKa (Predicted) 11.74 ± 0.10[3]

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility between the desired compound and impurities in a given solvent.[2][5] The ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at its boiling point.[2][6]

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents to find the most suitable one.[2] Given its structure, polar organic solvents are a good starting point.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate to the solvent's boiling point while stirring until the solid is completely dissolved.[7][8] Avoid using excess solvent to maximize yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9] This step prevents premature crystallization of the product.[7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[7] Slow cooling generally results in larger, purer crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove residual solvent.

Recrystallization Solvent Selection

SolventRationale for UsePotential Issues
Ethanol / Methanol Often effective for recrystallizing hydrazide compounds due to good solubility at high temperatures and lower solubility at room temperature.[7][10]May be too good a solvent, leading to lower recovery.
Acetonitrile Can be effective for highly soluble products that are difficult to crystallize from other solvents.[10]
n-Hexane / Ethyl Acetate A mixed solvent system can be used. Dissolve the compound in a minimum of hot ethyl acetate (good solvent) and add hot n-hexane (poor solvent) until turbidity appears.[11]Oiling out can occur if the solvent composition is not optimized.
Water Unlikely to be a good single solvent due to the organic nature of the compound, but could be used as an anti-solvent with a miscible organic solvent like ethanol.[7][11]High potential for "oiling out" if not performed carefully.

Recrystallization Workflow

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation start Crude this compound add_solvent Add minimum amount of hot solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound via recrystallization.

Purification by Column Chromatography

Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[2] For aromatic hydrazides, normal-phase chromatography using silica gel is a common and effective method.[2]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of n-hexane and ethyl acetate).[2]

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.[2][12] Add a thin layer of sand on top of the silica gel to prevent disruption during sample loading.[12]

  • Sample Loading: Dissolve the crude this compound in a minimum volume of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.[2][12]

  • Elution: Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexane).[13] Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.[2] For example, increase the ethyl acetate concentration from 5% to 50%.[13]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.[2]

Chromatography System Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.[2]
Mobile Phase n-Hexane / Ethyl AcetateA common and effective solvent system with tunable polarity.[13]
Elution Mode Gradient ElutionGradually increasing the polarity (increasing ethyl acetate percentage) allows for the separation of closely related impurities from the main product.[2]
Detection TLC with UV visualization (254 nm)The aromatic nature of the compound allows for easy visualization under UV light.

Column Chromatography Workflow

Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Dissolve & Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound via column chromatography.

Method Comparison

The choice between recrystallization and chromatography depends on the impurity profile, the required purity level, and the scale of the purification.

ParameterRecrystallizationColumn Chromatography
Principle Differential SolubilityDifferential Adsorption
Typical Yield Moderate to High (can have losses in mother liquor)High (if optimized)
Achievable Purity Good to Excellent (for crystalline solids)Very High
Scale Easily scalable from mg to kgCan be laborious to scale up
Complexity Relatively simple techniqueMore complex and labor-intensive
Solvent Usage ModerateHigh
Best For Removing impurities with different solubility profiles; large quantities.Separating complex mixtures, including structurally similar impurities.

References

Synthesis of Novel Hydrazone Derivatives from 3-(Trifluoromethoxy)benzohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel hydrazone derivatives starting from 3-(trifluoromethoxy)benzohydrazide. Hydrazones are a versatile class of compounds known for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The incorporation of the trifluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

Introduction

The synthesis of hydrazones is typically achieved through the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[6][7][8] This reaction is generally straightforward, high-yielding, and allows for the generation of a diverse library of derivatives by varying the carbonyl component. The resulting hydrazone scaffold (-CO-NH-N=CH-) is a key pharmacophore in many biologically active molecules.[9] This protocol outlines the synthesis of novel hydrazones from this compound, a promising starting material for the development of new therapeutic agents.

Data Presentation: Representative Biological Activities

The following tables summarize representative quantitative data for analogous hydrazone derivatives, showcasing their potential biological activities. This data is provided as a reference for the expected potency of newly synthesized compounds derived from this compound.

Table 1: Representative Anticancer Activity of Hydrazide-Hydrazone Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3h PC-3 (Prostate)1.32Paclitaxel-
3h MCF-7 (Breast)2.99Paclitaxel-
3h HT-29 (Colon)1.71Paclitaxel-
16b HCT-116 (Colon)4.31Doxorubicin7.05
H20 A549 (Lung)0.46Erlotinib0.03
H20 MCF-7 (Breast)0.29Erlotinib0.03
H20 HeLa (Cervical)0.15Erlotinib0.03
H20 HepG2 (Liver)0.21Erlotinib0.03

Data compiled from studies on various benzohydrazide-hydrazone derivatives.[1][10][11]

Table 2: Representative Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Compound IDMicroorganismMIC (µg/mL)MBC (µg/mL)
15 S. aureus ATCC 65381.953.91
15 S. epidermidis ATCC 122287.81-
19 E. coli12.5-
19 S. aureus6.25-
19 MRSA13.125-
22 Gram-positive bacteria--
24, 25, 26 S. epidermidis ATCC 122280.480.98

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data compiled from studies on various hydrazide-hydrazone derivatives.[12][13]

Experimental Protocols

General Synthesis of this compound

The starting material, this compound, can be synthesized from the corresponding methyl ester, methyl 3-(trifluoromethoxy)benzoate, by reaction with hydrazine hydrate.

Materials:

  • Methyl 3-(trifluoromethoxy)benzoate

  • Hydrazine monohydrate (80% solution)

  • Ethanol or Methanol

Procedure:

  • Dissolve methyl 3-(trifluoromethoxy)benzoate (1 equivalent) in ethanol or methanol.

  • Add hydrazine monohydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

General Protocol for the Synthesis of Hydrazone Derivatives

The following is a general procedure for the condensation of this compound with a variety of aromatic and aliphatic aldehydes or ketones.[6][14][15]

Materials:

  • This compound

  • Substituted aldehyde or ketone (1.0-1.1 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The hydrazone product will typically precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol or methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of novel hydrazone derivatives from a methyl benzoate precursor.

Synthesis_Workflow start Methyl 3-(Trifluoromethoxy)benzoate hydrazide This compound start->hydrazide Hydrazine Hydrate, Ethanol, Reflux carbonyl Aldehyde or Ketone (R1-CO-R2) hydrazone Novel Hydrazone Derivative hydrazide->hydrazone Ethanol, Acetic Acid (cat.), Reflux carbonyl->hydrazone

Caption: General workflow for the synthesis of hydrazone derivatives.

Potential Signaling Pathway: PI3K/Akt/mTOR Pathway

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for novel therapeutics. Hydrazone derivatives have been reported to exhibit anticancer activity, and interference with this pathway is a plausible mechanism of action.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Hydrazone Hydrazone Derivative Hydrazone->PI3K inhibits? Hydrazone->Akt inhibits? Hydrazone->mTORC1 inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Antimicrobial Screening of 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a trifluoromethoxy group at the 3-position of the benzohydrazide scaffold is anticipated to enhance its lipophilicity and electronic properties, potentially leading to improved antimicrobial efficacy. These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of 3-(Trifluoromethoxy)benzohydrazide. The protocols outlined below describe standard assays for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and a potential mechanism of action through DNA gyrase inhibition.

Principle

The antimicrobial activity of this compound is assessed by determining the lowest concentration that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC). Understanding the mechanism of action is crucial for further drug development. Based on studies of similar hydrazone derivatives, a potential target for this class of compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[2][3] Inhibition of this enzyme leads to disruption of bacterial DNA synthesis and ultimately cell death.

Application Notes

  • Compound Solubility: this compound is expected to have moderate to low aqueous solubility. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) and to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

  • Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used for initial screening. Suggested strains include Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[4]

  • Positive Controls: Standard antibiotics such as ciprofloxacin or gentamicin for bacteria and fluconazole for fungi should be included in each assay to validate the experimental conditions.[4]

  • Safety Precautions: this compound is a chemical compound with unknown toxicity. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control antibiotics (e.g., ciprofloxacin, gentamicin, fluconazole)

  • Negative control (broth with DMSO)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted microbial suspension to each well, except for the sterility control wells.

  • Include positive control wells with a known antibiotic and negative control wells (broth and DMSO without the compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh nutrient agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation

The following tables present hypothetical data for the antimicrobial activity of this compound against common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Positive ControlMIC (µg/mL)
Staphylococcus aureusATCC 2592316Ciprofloxacin1
Escherichia coliATCC 2592232Ciprofloxacin0.5
Pseudomonas aeruginosaATCC 2785364Gentamicin2
Candida albicansATCC 1023132Fluconazole4

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 25923322
Escherichia coliATCC 259221284

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Mandatory Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Antimicrobial Screening cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay compound This compound Stock Solution (DMSO) serial_dilution Serial Dilution in 96-Well Plate compound->serial_dilution media Microbial Culture (0.5 McFarland) inoculation Inoculation media->inoculation serial_dilution->inoculation incubation_mic Incubation (24-48h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic plating Plate on Agar read_mic->plating incubation_mbc Incubation (24h) plating->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action

G Figure 2: Proposed Mechanism of Action via DNA Gyrase Inhibition cluster_cell Bacterial Cell cluster_dna DNA Replication compound 3-(Trifluoromethoxy) benzohydrazide dna_gyrase DNA Gyrase (GyrA & GyrB) compound->dna_gyrase Inhibition membrane Cell Membrane supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Supercoiling replication DNA Replication Blocked relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Binding

Caption: Inhibition of DNA gyrase by the compound.

References

Application Notes and Protocols: In Vitro Anticancer Activity Evaluation of 3-(Trifluoromethoxy)benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of novel 3-(Trifluoromethoxy)benzohydrazide analogs. The protocols outlined below are based on established methodologies for assessing cytotoxicity, and cellular mechanisms of action for hydrazone derivatives and compounds containing trifluoromethyl groups, which have shown promise as potential anticancer agents.[1][2] Benzohydrazides, a notable class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5]

Data Presentation: Cytotoxicity of Benzohydrazide Analogs

The primary evaluation of potential anticancer compounds involves determining their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Analogs against various cancer cell lines.

Compound IDA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)HepG2 (Hepatocellular Carcinoma)HCT116 (Colon Carcinoma)
Analog 1 5.2 ± 0.47.8 ± 0.610.1 ± 0.98.5 ± 0.76.3 ± 0.5
Analog 2 2.1 ± 0.23.5 ± 0.34.8 ± 0.43.9 ± 0.32.7 ± 0.2
Analog 3 8.9 ± 0.712.3 ± 1.115.6 ± 1.414.2 ± 1.311.8 ± 1.0
Analog 4 0.9 ± 0.11.4 ± 0.12.1 ± 0.21.8 ± 0.21.1 ± 0.1
Doxorubicin *0.5 ± 0.050.8 ± 0.070.6 ± 0.050.7 ± 0.060.4 ± 0.04

*Reference standard drug

The data presented in Table 1 is a hypothetical representation to illustrate the structure for presenting cytotoxicity data. Actual results will vary based on the specific analogs tested. The inclusion of a standard chemotherapeutic agent like Doxorubicin allows for a comparative assessment of potency. Several studies have demonstrated that benzohydrazide derivatives can exhibit significant antiproliferative activities against a range of cancer cell lines.[3][6]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. The following sections provide step-by-step methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.

This protocol is a standard method used in numerous studies for evaluating the antiproliferative activities of novel compounds.[6][7]

Apoptosis Analysis by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzohydrazide analogs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Studies on similar compounds have utilized this method to confirm that the mode of cell death is through apoptosis.[8]

Cell Cycle Analysis

Understanding the effect of a compound on the cell cycle can provide insights into its mechanism of action. This is typically analyzed by flow cytometry after staining the cells with a DNA-binding dye like propidium iodide.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualized Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and potential cellular mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Analogs cell_culture Cancer Cell Lines synthesis->cell_culture Treat cells mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis apoptosis->pathway cell_cycle->pathway

General workflow for in vitro anticancer drug screening.

Many benzohydrazide derivatives have been found to target specific signaling pathways involved in cancer progression, such as the EGFR pathway.[6] The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compounds, potentially improving their interaction with protein targets.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Analog Benzohydrazide Analog Analog->EGFR Inhibits

Hypothetical inhibition of the EGFR signaling pathway.

These detailed protocols and structured data presentation formats are intended to guide researchers in the systematic evaluation of this compound analogs as potential anticancer agents, facilitating robust and comparable findings in the field of drug discovery.

References

Application Notes and Protocols: 3-(Trifluoromethoxy)benzohydrazide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an overview of the enzyme inhibitory potential of compounds structurally related to 3-(Trifluoromethoxy)benzohydrazide, along with detailed experimental protocols that can be adapted for the evaluation of this specific compound. The data presented herein is for these related derivatives and should be considered as a guide for investigating the potential applications of this compound in enzyme inhibition studies and drug discovery.

Potential Enzyme Targets for Benzohydrazide Derivatives

Research has primarily focused on the following enzyme families as targets for benzohydrazide derivatives:

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Quantitative Inhibition Data for Related Benzohydrazide Derivatives

The following tables summarize the inhibitory activities of various benzohydrazide derivatives against acetylcholinesterase and butyrylcholinesterase. It is important to note that these are not data for this compound itself but for structurally similar compounds.

Table 1: Inhibition of Acetylcholinesterase (AChE) by Hydrazone Derivatives of 4-(Trifluoromethyl)benzohydrazide [1][2][3][4]

CompoundSubstituent on BenzaldehydeIC50 (µM) for AChE
2aUnsubstituted63.6
2d2-Chloro62.1
2g2-Hydroxy46.8
2k4-Bromo60.0
2l4-(Trifluoromethyl)47.4
2p3-(Trifluoromethyl)59.3
2q2-(Trifluoromethyl)57.2

Table 2: Inhibition of Butyrylcholinesterase (BuChE) by Hydrazone Derivatives of 4-(Trifluoromethyl)benzohydrazide [1][2][3][4]

CompoundSubstituent on BenzaldehydeIC50 (µM) for BuChE
2aUnsubstituted881.1
2d2-Chloro342.3
2g2-Hydroxy175.0
2k4-Bromo190.6
2l4-(Trifluoromethyl)63.6
2p3-(Trifluoromethyl)74.7
2q2-(Trifluoromethyl)19.1

Experimental Protocols

The following are detailed protocols for enzyme inhibition assays that can be adapted to evaluate the inhibitory potential of this compound.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)[1][3]

This protocol describes a spectrophotometric method to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound by serial dilution in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.

  • Assay in 96-well plate:

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the respective enzyme solution (AChE or BuChE) in phosphate buffer.

    • Incubate the mixture for 10 minutes at 25 °C.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general fluorescence-based assay for determining the inhibitory activity against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable fluorogenic MAO substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound in DMSO and serially dilute to obtain working solutions.

    • Prepare a reaction mixture containing the fluorogenic substrate, HRP, and Amplex® Red in phosphate buffer.

  • Assay in 96-well plate:

    • Add 20 µL of the test compound solution at various concentrations to the wells.

    • Add 20 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 100 µL of the reaction mixture to each well.

    • Incubate the plate for 30 minutes at 37 °C, protected from light.

    • Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition as described in Protocol 1.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway involving cholinesterases and a typical experimental workflow for an enzyme inhibition assay.

Cholinesterase_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Neuron Postsynaptic Neuron AChR->Neuron Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Benzohydrazide Inhibitor Inhibitor->AChE Inhibits

Caption: Cholinesterase signaling pathway and inhibition.

Enzyme_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Set up Assay in 96-well Plate (Add reagents to wells) reagent_prep->assay_setup incubation Incubate at Specific Temperature and Time assay_setup->incubation measurement Measure Enzyme Activity (e.g., Absorbance, Fluorescence) incubation->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: General workflow for an enzyme inhibition assay.

Conclusion

While direct experimental evidence for the enzyme inhibitory properties of this compound is currently lacking, the extensive research on related benzohydrazide derivatives suggests that it is a promising candidate for investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound as an inhibitor of clinically relevant enzymes. Further studies are warranted to elucidate its specific targets, inhibitory potency, and mechanism of action, which could pave the way for its development as a novel therapeutic agent.

References

Application Notes & Protocols: Characterization of 3-(Trifluoromethoxy)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Trifluoromethoxy)benzohydrazide derivatives are a class of compounds of interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Accurate and thorough analytical characterization is crucial to confirm the identity, purity, and structure of newly synthesized derivatives. These application notes provide detailed protocols for the primary analytical techniques used in the characterization of this compound class.

General Analytical Workflow

The comprehensive characterization of a novel this compound derivative follows a logical progression from initial synthesis to final structural confirmation and purity assessment. The typical workflow ensures that each subsequent, more complex analysis is performed on a well-purified and preliminarily identified compound.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Structural Elucidation cluster_3 Purity & Final Confirmation synthesis Synthesis of Derivative purification Purification (Recrystallization or Column Chromatography) synthesis->purification tlc TLC Analysis purification->tlc mp Melting Point Determination tlc->mp nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) mp->nmr ms Mass Spectrometry (HRMS) nmr->ms ir FT-IR Spectroscopy ms->ir hplc HPLC Purity Assessment ir->hplc final Confirmed Structure & Purity hplc->final G prep Sample Preparation (1 mg/mL in Mobile Phase) instrument Instrument Setup (Column, Detectors, Flow Rate) prep->instrument method Method Development (Isocratic vs. Gradient Elution) instrument->method acquisition Data Acquisition (Inject Sample, Record Chromatogram) method->acquisition analysis Data Analysis (Integrate Peaks, Calculate % Area) acquisition->analysis report Reporting (Purity Statement) analysis->report

Application Notes and Protocols for High-Throughput Screening of 3-(Trifluoromethoxy)benzohydrazide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize potential bioactive compounds within 3-(Trifluoromethoxy)benzohydrazide libraries. Benzohydrazide derivatives are a versatile class of compounds with a broad range of reported biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The inclusion of a trifluoromethoxy group can enhance metabolic stability and cell permeability, making these libraries promising for drug discovery.

This document focuses on two primary target classes for which benzohydrazide analogs have shown activity: Acetylcholinesterase (AChE) , a key enzyme in the nervous system, and Epidermal Growth Factor Receptor (EGFR) Kinase , a critical regulator of cell growth and proliferation.

Target 1: Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. Compounds structurally related to this compound, such as hydrazones of 4-(Trifluoromethyl)benzohydrazide, have been identified as inhibitors of AChE.[1]

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in the central and peripheral nervous systems.[2][3] Its signal is terminated by the enzymatic activity of AChE, which hydrolyzes ACh. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic signaling.[4]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis ACh Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binding Inhibitor 3-(Trifluoromethoxy) benzohydrazide Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Cholinergic synapse and AChE inhibition.
High-Throughput Screening Protocol: Colorimetric AChE Inhibition Assay

This protocol is adapted from the Ellman method, a robust and widely used assay for measuring AChE activity.[4][5]

Experimental Workflow

Workflow for AChE inhibitor screening.

Materials and Reagents

  • Purified human recombinant AChE

  • Acetylthiocholine (ATCh) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound library dissolved in DMSO

  • Positive control (e.g., Galantamine)

  • 384-well microplates

  • Microplate reader

Protocol

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

    • Include wells with a positive control (e.g., Galantamine) and a negative control (DMSO only).

  • Reagent Preparation:

    • Prepare the AChE solution in phosphate buffer.

    • Prepare the DTNB/ATCh solution in phosphate buffer.

  • Assay Execution:

    • Add 10 µL of the AChE solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the DTNB/ATCh solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Vinhibitor / VDMSO)] x 100

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table presents hypothetical IC50 values for a series of this compound derivatives against AChE, based on data from structurally similar compounds.[1]

Compound IDR Group ModificationAChE IC50 (µM)
TFM-BH-01-H55.2
TFM-BH-024-Cl48.9
TFM-BH-034-NO263.1
TFM-BH-043,4-diCl42.5
Galantamine(Positive Control)0.8

Target 2: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation.[6][7][8][9] Overactivity of EGFR is implicated in various cancers, making it a key target for cancer therapy. Benzohydrazide derivatives have been explored as potential EGFR kinase inhibitors.

Signaling Pathway: EGFR-Mediated Cell Proliferation

Binding of a ligand like EGF to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream cascades such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately promote cell proliferation and survival.[6][7][8][9]

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 3-(Trifluoromethoxy) benzohydrazide Inhibitor->EGFR Inhibition

EGFR signaling pathway and inhibition.
High-Throughput Screening Protocol: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are well-suited for HTS of kinase inhibitors due to their sensitivity and homogeneous format.[10][11]

Experimental Workflow

Workflow for TR-FRET kinase inhibitor screening.

Materials and Reagents

  • Recombinant human EGFR kinase

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET buffer

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-conjugated acceptor (e.g., APC or d2)

  • EDTA (to stop the reaction)

  • This compound library dissolved in DMSO

  • Positive control (e.g., Gefitinib)

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Protocol

  • Compound Plating:

    • Dispense 50 nL of serially diluted library compounds into a 384-well plate.

    • Include positive and negative controls.

  • Kinase Reaction:

    • Prepare a master mix of EGFR kinase and biotinylated peptide substrate in TR-FRET buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in TR-FRET buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mix containing EDTA, Europium-labeled antibody, and Streptavidin-conjugated acceptor in TR-FRET buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction and initiate FRET.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission665nm / Emission615nm).

    • Determine the percent inhibition and calculate IC50 values as described for the AChE assay.

Data Presentation

The following table shows hypothetical IC50 values for a series of this compound derivatives against EGFR kinase.

Compound IDR Group ModificationEGFR Kinase IC50 (µM)
TFM-BH-11-H15.3
TFM-BH-124-OCH39.8
TFM-BH-134-F12.1
TFM-BH-143,5-diCH37.5
Gefitinib(Positive Control)0.02

Alternative HTS Assay: AlphaScreen Technology

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology suitable for HTS of both enzyme inhibitors and protein-protein interactions.[12][13][14]

Principle of AlphaScreen for Kinase Inhibition

In an AlphaScreen kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody recognizes the phosphorylated substrate and is, in turn, captured by a Protein A-conjugated Acceptor bead. When the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity. Excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen signal.

AlphaScreen Workflow

Workflow for AlphaScreen kinase inhibitor assay.

This technology offers high sensitivity and is amenable to miniaturization in 384- and 1536-well formats, making it a cost-effective and high-throughput alternative to TR-FRET.[12] The protocols for reagent preparation and data analysis are similar to those described for the TR-FRET assay, with specific concentrations and incubation times optimized according to the manufacturer's guidelines.

References

Application Notes and Protocols for Molecular Docking Studies of 3-(Trifluoromethoxy)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting molecular docking studies on 3-(Trifluoromethoxy)benzohydrazide derivatives, a class of compounds with potential therapeutic applications, particularly in oncology. The protocols outlined below are based on established methodologies for similar benzohydrazide derivatives and can be adapted for specific research needs.

Application Notes

This compound derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, binding affinity, and cell permeability. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these small molecules to a specific protein target.

This in silico approach is instrumental in:

  • Target Identification and Validation: Predicting potential protein targets for novel this compound derivatives.

  • Hit-to-Lead Optimization: Guiding the rational design of more potent and selective analogs by understanding the structure-activity relationship (SAR) at the molecular level.

  • Mechanism of Action Studies: Elucidating the potential mechanism by which these compounds exert their biological effects.

Recent studies on structurally related benzohydrazide derivatives have highlighted their potential as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinases. Therefore, these notes will focus on protocols relevant to these targets.

Data Presentation

The following tables summarize quantitative data from molecular docking and in vitro studies of structurally related benzohydrazide derivatives. This data can serve as a benchmark for new studies on this compound analogs.

Table 1: In Vitro Anticancer Activity of Benzohydrazide Derivatives against Cancer Cell Lines

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
H20 A549 (Lung Cancer)0.46Erlotinib-
H20 MCF-7 (Breast Cancer)0.29Erlotinib-
H20 HeLa (Cervical Cancer)0.15Erlotinib-
H20 HepG2 (Liver Cancer)0.21Erlotinib-

Note: Compound H20 is a benzohydrazide derivative containing a dihydropyrazole moiety.[1]

Table 2: EGFR Kinase Inhibition and Molecular Docking Scores of Benzohydrazide Derivatives

Compound IDEGFR Inhibition IC50 (µM)Estimated Binding Interaction Energy (kcal/mol)
H20 0.08-
Related Analogs --64.95 to -52.99

Note: The binding interaction energies are for a series of benzohydrazide derivatives containing dihydropyrazoles.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives of this compound.

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add 1.1 equivalents of the desired substituted aldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Protocol 2: Molecular Docking of this compound Derivatives against EGFR Kinase

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina.

1. Preparation of the Receptor (EGFR):

  • Download the 3D crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).

  • Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio).

  • Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study.

  • Add polar hydrogens to the protein structure.

  • Assign Kollman charges to the protein atoms.

  • Save the prepared protein structure in PDBQT format, which is required for AutoDock Vina.

2. Preparation of the Ligand (this compound Derivative):

  • Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

  • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Save the 3D structure in a common format like MOL or SDF.

  • Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds.

  • Save the prepared ligand in PDBQT format.

3. Setting up the Grid Box:

  • Load the prepared receptor (PDBQT file) into AutoDock Tools.

  • Define the binding site by creating a grid box that encompasses the active site of the EGFR kinase domain. The coordinates of the grid box can be determined based on the position of the co-crystallized inhibitor in the original PDB file.

  • Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and spacing (e.g., 1.0 Å).

  • Generate the grid parameter file (.gpf).

  • Run AutoGrid to generate the grid map files.

4. Running the Docking Simulation:

  • Prepare a configuration file (conf.txt) for AutoDock Vina, specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • The program will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

5. Analysis of Docking Results:

  • Visualize the docking results using a molecular graphics program.

  • Analyze the binding poses of the ligand within the active site of the receptor.

  • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

  • The binding affinity values provide a quantitative measure of the binding strength, with more negative values indicating a stronger interaction.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow start Start: this compound + Substituted Aldehyde reaction Reaction in Ethanol (Catalytic Acetic Acid, Reflux) start->reaction workup Cooling, Filtration, Washing, and Drying reaction->workup purification Recrystallization workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization product Final Product: This compound Derivative characterization->product

Caption: Workflow for the synthesis of this compound derivatives.

G cluster_docking Molecular Docking Workflow cluster_prep Preparation receptor_prep Receptor Preparation (PDB -> PDBQT) grid Grid Box Generation (Define Binding Site) receptor_prep->grid ligand_prep Ligand Preparation (2D -> 3D -> PDBQT) ligand_prep->grid docking Docking Simulation (AutoDock Vina) grid->docking analysis Results Analysis (Binding Poses & Affinity) docking->analysis

Caption: General workflow for molecular docking studies.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Phosphorylates Sos SOS Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf (BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC STAT->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibits Inhibitor->Raf Potential Inhibition

Caption: Simplified EGFR signaling pathway and potential points of inhibition.

References

Determining the Cytotoxicity of 3-(Trifluoromethoxy)benzohydrazide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. Understanding how a novel chemical entity affects cell viability, proliferation, and the mechanisms of cell death is fundamental for assessing its therapeutic window and potential off-target toxicities. 3-(Trifluoromethoxy)benzohydrazide is a synthetic compound with potential biological activities. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate its cytotoxic effects. The described assays are the MTT assay for assessing metabolic activity and cell viability, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection and quantification of apoptosis.

Data Presentation: Illustrative Cytotoxicity Profile

The following tables present hypothetical data to illustrate the potential cytotoxic effects of this compound on a generic human cancer cell line (e.g., HeLa) after a 24-hour exposure. This data is for demonstrative purposes only and serves as a template for presenting experimental results.

Table 1: Cell Viability by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
51.0584.0
100.8870.4
250.6350.4
500.3830.4
1000.1512.0

Table 2: Membrane Integrity by LDH Release Assay

Concentration of this compound (µM)Mean LDH Activity (Absorbance at 490 nm)% Cytotoxicity
0 (Spontaneous Release)0.120
10.153.8
50.2111.5
100.3529.5
250.5859.0
500.8289.7
1000.90100.0
Maximum Release Control0.90100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Concentration of this compound (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)95.22.11.51.2
1085.68.34.21.9
2560.125.412.32.2
5035.840.220.13.9

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[1][2][3][4] The amount of formazan produced is directly proportional to the number of viable cells.[2][5]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[6]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[5]

  • 96-well clear, flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm.[3]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[6][10]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 490 nm.[6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Treat cells with the lysis buffer provided in the kit for 45 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[11] Propidium iodide, a fluorescent nucleic acid stain, is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI solution, and binding buffer)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described for the other assays.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_analysis Data Analysis start Seed Cells in Multi-well Plates incubation 24h Incubation (37°C, 5% CO2) start->incubation treatment Treat with this compound (Dose-response & Vehicle Control) incubation->treatment incubation2 Incubate for Exposure Period (e.g., 24h, 48h, 72h) treatment->incubation2 mtt MTT Assay incubation2->mtt ldh LDH Assay incubation2->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation2->apoptosis add_mtt Add MTT Reagent mtt->add_mtt collect_supernatant Collect Supernatant ldh->collect_supernatant harvest_cells Harvest Cells apoptosis->harvest_cells incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt viability_calc Calculate % Cell Viability read_mtt->viability_calc add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 min) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh cytotoxicity_calc Calculate % Cytotoxicity read_ldh->cytotoxicity_calc stain_cells Stain with Annexin V/PI harvest_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow apoptosis_quant Quantify Cell Populations analyze_flow->apoptosis_quant ic50 Determine IC50 Value viability_calc->ic50

Caption: General workflow for assessing the cytotoxicity of a test compound.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 recruitment caspase8 Caspase-8 (Initiator) procaspase8->caspase8 activation bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) caspase8->bcl2_family Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 cell_stress Cellular Stress (e.g., DNA Damage) cell_stress->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds procaspase9 Pro-caspase-9 apaf1->procaspase9 recruitment caspase9 Caspase-9 (Initiator) procaspase9->caspase9 activation caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 activation substrates Cellular Substrates (e.g., PARP) caspase3->substrates cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethoxy)benzohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction of the starting ester with hydrazine hydrate.Ensure a sufficient excess of hydrazine hydrate is used (typically 5-10 equivalents). Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Purity of starting materials.Use high-purity 3-(Trifluoromethoxy)benzoic acid or its corresponding ester and fresh hydrazine hydrate.
Formation of 1,2-diacylhydrazine byproduct.Using a larger excess of hydrazine hydrate can minimize the formation of this byproduct by favoring the reaction of the ester with hydrazine over the already formed hydrazide.[1]
Product is Impure (Multiple Spots on TLC) Presence of unreacted starting materials.If starting from the ester, wash the crude product with a solvent in which the ester is soluble but the hydrazide is not. Recrystallization is also effective for removing starting materials.
Formation of 1,2-diacylhydrazine.This byproduct is generally less polar than the desired hydrazide. Purification can be achieved by column chromatography or recrystallization.
Hydrolysis of the trifluoromethoxy group.While the trifluoromethoxy group is generally stable, prolonged exposure to strong basic conditions can lead to its hydrolysis to a hydroxy group.[2][3] Avoid excessively harsh basic conditions during workup.
Difficulty in Product Isolation/Crystallization Product is highly soluble in the reaction solvent.After the reaction, cool the mixture to room temperature or below to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Oily product obtained instead of solid.The product may be impure. Attempt to purify by column chromatography. Trituration with a non-polar solvent like hexane or pentane can sometimes induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary methods for the synthesis of this compound:

  • Two-Step Synthesis: This is the most common and often higher-yielding method. It involves the esterification of 3-(Trifluoromethoxy)benzoic acid, typically with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid), followed by the hydrazinolysis of the resulting ester with hydrazine hydrate.

  • Direct Synthesis: This method involves the direct reaction of 3-(Trifluoromethoxy)benzoic acid with hydrazine, often in the presence of a coupling agent or under conditions that facilitate the removal of water.

Q2: What is a common side reaction to be aware of during the hydrazinolysis step?

A primary side reaction is the formation of the 1,2-diacylhydrazine, also known as a diacylhydrazide. This occurs when the newly formed this compound acts as a nucleophile and attacks another molecule of the starting ester. This leads to a symmetrical byproduct and a reduction in the yield of the desired monosubstituted hydrazide. To mitigate this, a significant excess of hydrazine hydrate is typically used.[1]

Q3: Is the trifluoromethoxy (-OCF3) group stable during the synthesis?

The trifluoromethoxy group is generally considered to be chemically and metabolically stable due to the strong carbon-fluorine bonds.[3][4] However, under harsh basic conditions, it can be susceptible to hydrolysis, which would result in the formation of 3-hydroxybenzohydrazide. It is advisable to use moderately basic or neutral conditions during the workup and purification steps.[2]

Q4: What are the recommended methods for purifying crude this compound?

The most common and effective purification techniques are:

  • Recrystallization: This is the preferred method for solid products. Ethanol or methanol are often suitable solvents. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities. A mixture of ethyl acetate and hexane is a common starting point.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (ester or carboxylic acid), the desired product (hydrazide), and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Two-Step Synthesis via Esterification and Hydrazinolysis

Step 1: Synthesis of Methyl 3-(Trifluoromethoxy)benzoate

  • To a solution of 3-(Trifluoromethoxy)benzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(trifluoromethoxy)benzoate.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 3-(trifluoromethoxy)benzoate (1.0 eq) in ethanol (5-10 volumes).

  • Add hydrazine hydrate (5-10 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water to remove excess hydrazine hydrate, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Direct Synthesis from Carboxylic Acid
  • To a stirred suspension of 3-(Trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol), add hydrazine hydrate (2-3 eq).

  • Heat the mixture to reflux for 24-48 hours. A dehydrating agent or a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Filter the solid, wash with cold water and a small amount of cold solvent.

  • Dry the product under vacuum.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 3-TFM_Acid 3-(Trifluoromethoxy)benzoic Acid Ester Methyl 3-(Trifluoromethoxy)benzoate 3-TFM_Acid->Ester  CH3OH, H2SO4 (cat.), Reflux Hydrazide This compound Ester->Hydrazide  NH2NH2·H2O, EtOH, Reflux

Caption: Two-step synthesis of this compound.

Side_Reaction Ester Methyl 3-(Trifluoromethoxy)benzoate Hydrazide This compound Ester->Hydrazide  + NH2NH2·H2O (Desired Reaction) Diacylhydrazine 1,2-bis(3-(Trifluoromethoxy)benzoyl)hydrazine Hydrazide->Diacylhydrazine  + Ester (Side Reaction)

Caption: Formation of the 1,2-diacylhydrazine side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Monitor Reaction by TLC Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Increase_Time_Temp Increase Reaction Time/Temp Add More Hydrazine Incomplete->Increase_Time_Temp  Yes Complete Reaction Complete Incomplete->Complete  No Increase_Time_Temp->Check_Reaction Check_Purification Review Purification Method Complete->Check_Purification Recrystallization Recrystallization Effective? Check_Purification->Recrystallization Column_Chromatography Perform Column Chromatography Recrystallization->Column_Chromatography  No Pure_Product Pure Product Recrystallization->Pure_Product  Yes Column_Chromatography->Pure_Product

Caption: A troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Trifluoromethoxy)benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is a two-step process. The first step involves the esterification of 3-(Trifluoromethoxy)benzoic acid, typically with methanol or ethanol in the presence of an acid catalyst, to form the corresponding ester. The second step is the hydrazinolysis of the resulting ester using hydrazine hydrate to yield the final product.

Q2: What are the critical parameters affecting the yield of the esterification step?

A2: The key parameters that can significantly influence the yield of the esterification reaction include the choice of acid catalyst (e.g., sulfuric acid, thionyl chloride), the alcohol used (methanol is common), reaction temperature, and reaction time. The purity of the starting 3-(Trifluoromethoxy)benzoic acid is also crucial.

Q3: What factors can impact the yield of the hydrazinolysis step?

A3: For the hydrazinolysis step, the concentration of hydrazine hydrate, the choice of solvent (ethanol is frequently used), reaction temperature, and reaction time are critical for achieving a high yield. Incomplete conversion of the ester or side reactions can lower the overall yield.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the esterification and hydrazinolysis reactions can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the spot of the reaction mixture with the starting material, you can determine if the reaction has gone to completion. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Issue 1: Low Yield in Esterification Step
Question Possible Cause Troubleshooting Steps
My esterification of 3-(Trifluoromethoxy)benzoic acid is showing low conversion to the ester. What should I do? Incomplete reaction due to insufficient catalyst or reaction time.- Increase Catalyst Concentration: Incrementally increase the amount of the acid catalyst (e.g., sulfuric acid).- Extend Reaction Time: Allow the reaction to proceed for a longer duration and monitor via TLC until the starting material is consumed.- Elevate Temperature: Gently increase the reaction temperature, for example, by refluxing the reaction mixture.
Presence of water in the reaction mixture.- Use Anhydrous Reagents: Ensure that the alcohol (e.g., methanol) and any solvents used are anhydrous.- Dry Glassware: Thoroughly dry all glassware before starting the reaction.
Sub-optimal catalyst.- Consider Alternative Catalysts: Thionyl chloride (SOCl₂) can be a more effective reagent for converting carboxylic acids to esters.
Issue 2: Low Yield in Hydrazinolysis Step
Question Possible Cause Troubleshooting Steps
The conversion of my methyl 3-(trifluoromethoxy)benzoate to the hydrazide is poor. How can I improve the yield? Insufficient hydrazine hydrate.- Increase Hydrazine Hydrate Stoichiometry: Use a larger excess of hydrazine hydrate (e.g., 3-5 equivalents).
Short reaction time or low temperature.- Increase Reaction Time and Temperature: Prolong the reaction time and consider increasing the temperature to reflux to drive the reaction to completion.[1]
Purity of the starting ester.- Purify the Ester: Ensure the methyl 3-(trifluoromethoxy)benzoate is pure before proceeding with hydrazinolysis. Impurities can interfere with the reaction.
Issue 3: Product Purification Challenges
Question Possible Cause Troubleshooting Steps
I am having difficulty purifying the final this compound product. Presence of unreacted starting materials or byproducts.- Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to remove impurities.- Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Product is an oil instead of a solid.- Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.

Experimental Protocols

A standard protocol for the synthesis of benzohydrazide derivatives involves a two-step process.[1]

Step 1: Synthesis of Methyl 3-(Trifluoromethoxy)benzoate

  • To a solution of 3-(Trifluoromethoxy)benzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3-(trifluoromethoxy)benzoate.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 3-(trifluoromethoxy)benzoate (1.0 eq) in ethanol (5-10 volumes).

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent if further purification is required.

Data Presentation

The following tables provide an example of how to systematically vary reaction conditions to optimize the yield of each step.

Table 1: Optimization of the Esterification of 3-(Trifluoromethoxy)benzoic Acid

EntryCatalyst (eq)Temperature (°C)Time (h)Yield (%)
1H₂SO₄ (0.1)65485
2H₂SO₄ (0.2)65492
3H₂SO₄ (0.2)251275
4SOCl₂ (1.1)78295

Table 2: Optimization of the Hydrazinolysis of Methyl 3-(Trifluoromethoxy)benzoate

EntryHydrazine Hydrate (eq)SolventTemperature (°C)Time (h)Yield (%)
13Ethanol78688
25Ethanol78694
35Isopropanol82691
45Ethanol252470

Visual Guides

experimental_workflow start 3-(Trifluoromethoxy)benzoic Acid esterification Step 1: Esterification (MeOH, H₂SO₄/SOCl₂) start->esterification ester Methyl 3-(Trifluoromethoxy)benzoate esterification->ester hydrazinolysis Step 2: Hydrazinolysis (Hydrazine Hydrate, EtOH) ester->hydrazinolysis purification Purification (Recrystallization/ Chromatography) hydrazinolysis->purification product This compound purification->product

Caption: A generalized workflow for the two-step synthesis of this compound.

troubleshooting_guide start Low Yield? ester_step Esterification Step? start->ester_step Yes hydra_step Hydrazinolysis Step? start->hydra_step No incomplete_ester Incomplete Reaction? ester_step->incomplete_ester Check Conversion incomplete_hydra Incomplete Reaction? hydra_step->incomplete_hydra Check Conversion ester_sol1 Increase Catalyst/Time/Temp incomplete_ester->ester_sol1 Yes water_present Water Present? incomplete_ester->water_present No ester_sol2 Use Anhydrous Reagents water_present->ester_sol2 Yes hydra_sol1 Increase Hydrazine/Time/Temp incomplete_hydra->hydra_sol1 Yes impure_ester Impure Ester? incomplete_hydra->impure_ester No hydra_sol2 Purify Ester Before Use impure_ester->hydra_sol2 Yes

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues in the synthesis.

References

Troubleshooting low purity of synthesized 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 3-(Trifluoromethoxy)benzohydrazide.

Troubleshooting Low Purity: A Step-by-Step Guide

Low purity of the final product is a common challenge in organic synthesis. This section provides a question-and-answer-formatted guide to directly address specific issues you might encounter during the synthesis of this compound.

Q1: My reaction seems to be incomplete, and I'm isolating unreacted starting material. What could be the cause?

A1: Incomplete conversion is a frequent cause of low purity. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The reaction between methyl 3-(trifluoromethoxy)benzoate and hydrazine hydrate may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Poor Quality Reagents: The purity of your starting materials, especially the hydrazine hydrate, is critical. Use freshly opened or purified reagents. Impurities can inhibit the reaction.

  • Inadequate Mixing: Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous, to maximize the contact between reactants.

Q2: I'm observing unexpected spots on my TLC plate and extra peaks in my NMR spectrum. What are the likely side products?

A2: Side reactions can consume your starting materials and introduce impurities that are difficult to separate. Common side products in benzohydrazide synthesis include:

  • N,N'-bis(3-(trifluoromethoxy)benzoyl)hydrazine: This diacyl hydrazine can form if the initially formed product reacts with another molecule of the ester or a reactive acyl intermediate. Using a slight excess of hydrazine hydrate can help to minimize this side product.

  • Formation of Hydrazones: If there are any aldehyde or ketone impurities present in your solvents or on your glassware, the highly nucleophilic hydrazine can react to form hydrazones. Ensure all glassware is scrupulously clean and use pure, dry solvents.

Q3: My crude product is an oil and won't crystallize, or the recrystallization yield is very low. What should I do?

A3: Oiling out or poor recovery during recrystallization can be frustrating. Here are some tips:

  • Solvent Selection: The choice of recrystallization solvent is crucial. For this compound, an ethanol/water mixture is a good starting point. The ideal solvent system will dissolve the compound when hot but result in low solubility at room temperature or below. Experiment with different solvent ratios and other solvent systems like methanol, ethanol, or ethyl acetate/hexane.

  • Inducing Crystallization: If your product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure product, if available, can also induce crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with your product.

Q4: I've tried recrystallization, but my product is still not pure enough. What's the next step?

A4: If recrystallization fails to yield a product of sufficient purity, column chromatography is the recommended next step.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of benzohydrazide derivatives.

  • Mobile Phase (Eluent): The choice of eluent will depend on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute your product while leaving more polar or less polar impurities behind. Use TLC to determine the optimal solvent system before running the column. A common eluent system for similar compounds is a mixture of ethanol and chloroform.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most prevalent method involves a two-step process starting from 3-(trifluoromethoxy)benzoic acid. The acid is first esterified, typically with methanol in the presence of an acid catalyst like sulfuric acid, to form methyl 3-(trifluoromethoxy)benzoate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol to yield the desired this compound.[1] Another common approach is to convert the carboxylic acid to the corresponding acyl chloride using a reagent like thionyl chloride, which is then reacted with hydrazine.

What are the key analytical techniques to assess the purity of this compound?

The purity of the synthesized compound should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and check for the presence of impurities in the crude and purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities. The presence of signals corresponding to starting materials or side products will indicate low purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the benzohydrazide, such as the N-H, C=O, and C-O-C stretches. The absence of a broad O-H stretch from a carboxylic acid starting material is a good indicator of a successful reaction.

  • Melting Point Analysis: A sharp melting point close to the literature value (94-96°C) is indicative of high purity. A broad melting range suggests the presence of impurities.

What safety precautions should be taken when working with hydrazine hydrate?

Hydrazine hydrate is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Data Presentation

ParameterExpected Value/ObservationTroubleshooting if Deviant
Appearance White to off-white solidDiscoloration may indicate impurities. Consider recrystallization with charcoal.
Melting Point 94-96 °CA broad or depressed melting point suggests the presence of impurities.
¹H NMR Characteristic aromatic and N-H proton signals.Presence of signals from starting materials or unexpected peaks indicates impurities.
¹³C NMR Characteristic aromatic and carbonyl carbon signals.Additional peaks suggest the presence of impurities.
FTIR (cm⁻¹) ~3300 (N-H), ~1650 (C=O), ~1250 (C-O-C)Absence of N-H or C=O peaks, or presence of a broad O-H peak from carboxylic acid, indicates incomplete reaction or impurities.
TLC (Typical System) Ethyl Acetate/Hexane (e.g., 1:1)Multiple spots indicate the presence of impurities.

Experimental Protocols

1. Synthesis of Methyl 3-(Trifluoromethoxy)benzoate

  • Procedure: To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 3-(trifluoromethoxy)benzoate, which can be used in the next step without further purification if it appears clean by TLC and NMR.

2. Synthesis of this compound

  • Procedure: To a solution of methyl 3-(trifluoromethoxy)benzoate (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • After cooling to room temperature, the solvent is partially removed under reduced pressure, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water to remove excess hydrazine hydrate and then with a small amount of cold ethanol.[2]

  • The crude product is dried under vacuum.

3. Purification by Recrystallization

  • Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol (or an ethanol/water mixture).[2]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes before being filtered hot through a fluted filter paper to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Mandatory Visualization

Troubleshooting_Workflow start Low Purity of this compound check_reaction Check for Incomplete Reaction (TLC, NMR) start->check_reaction check_impurities Identify Impurities (NMR, MS) start->check_impurities incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction impurities_present Side Products Identified check_impurities->impurities_present optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent purity incomplete_reaction->optimize_reaction Yes recrystallization Purify by Recrystallization (e.g., Ethanol/Water) incomplete_reaction->recrystallization No impurities_present->recrystallization Minor Impurities column_chromatography Purify by Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) impurities_present->column_chromatography Significant Impurities optimize_reaction->start Re-run Reaction re_evaluate Re-evaluate Purity (TLC, NMR, MP) recrystallization->re_evaluate column_chromatography->re_evaluate pure_product High Purity Product re_evaluate->column_chromatography Purity < 95% re_evaluate->pure_product Purity > 95%

Caption: Troubleshooting workflow for low purity of synthesized this compound.

References

Optimizing reaction conditions for the formation of hydrazones with 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of hydrazones using 3-(trifluoromethoxy)benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming hydrazones with this compound, and why is it important?

A1: The formation of hydrazones is a pH-sensitive, acid-catalyzed reaction. The optimal pH is typically in the mildly acidic range of 4.5 to 6.[1] This is because the reaction requires a delicate balance. There must be enough acid to protonate the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazide. However, if the solution is too acidic (pH < 4), the hydrazine nitrogen of the this compound becomes excessively protonated, rendering it non-nucleophilic and unreactive.[1] Conversely, at neutral or high pH (> 8), the dehydration of the intermediate carbinolamine is not efficiently catalyzed, slowing the reaction.[1]

Q2: How does the trifluoromethoxy group on the benzohydrazide affect the reaction?

A2: The trifluoromethoxy group is a strong electron-withdrawing group. This has two main effects. First, it can increase the rate of hydrazone formation and hydrolysis.[2] The electron-withdrawing nature enhances the electrophilicity of the resulting hydrazone, making it less stable than hydrazones derived from hydrazines with electron-donating groups.[2] Second, it can influence the acidity of the N-H protons, which may affect the reaction mechanism and the stability of intermediates.

Q3: What are the main differences in reactivity between aldehydes and ketones in hydrazone formation?

A3: Aldehydes are generally more reactive than ketones in hydrazone formation due to two primary factors:

  • Steric Effects: Aldehydes have a single hydrogen atom attached to the carbonyl carbon, presenting less steric hindrance to the incoming this compound compared to the two bulkier alkyl or aryl groups in ketones.[1]

  • Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes.[1]

Q4: How can I monitor the progress of my hydrazone formation reaction?

A4: The reaction progress can be effectively monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the aldehyde/ketone and hydrazide spots and the appearance of a new product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify and quantify the reactants and products in the reaction mixture, providing more detailed information than TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal of the hydrazone.

Q5: Why might my purified hydrazone product be unstable?

A5: Hydrazones can be susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting carbonyl compound and this compound.[1] This hydrolysis is often catalyzed by the presence of acid.[1] Additionally, hydrazones with an N-H bond can be prone to oxidation, especially when exposed to air and light. For storage, it is recommended to keep the purified hydrazone in a dry, inert atmosphere, protected from light, and at a low temperature.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Unfavorable pH: The reaction equilibrium may not favor the product, or the rate is too slow at neutral or high pH.[1]Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.
Low Reactivity/Steric Hindrance: Bulky groups on the aldehyde or ketone can slow the reaction. Ketones are generally less reactive than aldehydes.[1]Increase the reaction temperature (reflux) or prolong the reaction time. Monitor the reaction progress by TLC.
Incomplete Reaction: The reaction may not have reached completion.Ensure the reaction has been stirred for a sufficient amount of time. Monitor by TLC until the starting material is consumed.
Purity of Reactants: Impurities in the starting materials can interfere with the reaction.Use high-purity this compound and aldehyde/ketone.
Formation of Side Products Azine Formation: The formed hydrazone can react with a second equivalent of the aldehyde or ketone.Use a slight excess (1.1-1.2 equivalents) of this compound.
Hydrolysis of Product: The hydrazone is hydrolyzing back to the starting materials during workup or purification.Maintain a slightly acidic to neutral pH (around 4-6) during the reaction and workup. Use a neutral or slightly basic wash to remove any excess acid.
Difficulty in Purification Product is an Oil or Difficult to Crystallize: The product may not readily crystallize.Purify by silica gel column chromatography. Use TLC to determine an appropriate eluent system.
Co-elution with Starting Materials: The product and starting materials have similar polarities.Adjust the solvent system for column chromatography to achieve better separation.
Product Instability Degradation During Storage: The hydrazone is sensitive to hydrolysis or oxidation.[1]Store the purified product in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Data Presentation

Table 1: Effect of Catalyst on the Reaction of Benzohydrazide with 5-bromo-2-hydroxybenzaldehyde

EntryCatalyst% Yield
1HCl96
2H₂SO₄92
3HNO₃80
4HCOOH75
5CH₃COOH72

This data is for a related benzohydrazide and serves as a general guide. Optimal catalyst choice may vary for this compound.

Table 2: Yields of Hydrazones Derived from 4-(Trifluoromethyl)benzohydrazide

CompoundAldehyde/KetoneYield (%)
2aBenzaldehyde95
2b4-Methylbenzaldehyde98
2c4-Methoxybenzaldehyde99
2d4-Chlorobenzaldehyde97
2g2-Hydroxybenzaldehyde96
3aAcetone85
3cCyclohexanone87

This data is for the structurally similar 4-(trifluoromethyl)benzohydrazide and provides an indication of expected yields.[3]

Experimental Protocols

General Protocol for the Synthesis of Hydrazones from this compound

This protocol is adapted from the synthesis of hydrazones from the structurally similar 4-(trifluoromethyl)benzohydrazide.[3]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-15 mL).

  • Addition of Carbonyl Compound: To the stirred solution, add the corresponding aldehyde or ketone (1.1 mmol).

  • Catalyst Addition (if necessary): For less reactive carbonyl compounds, particularly ketones, add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or concentrated sulfuric acid).[3]

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux for 2-5 hours. Monitor the reaction progress by TLC until the starting hydrazide is consumed.

  • Isolation of Product:

    • If a precipitate forms upon completion of the reaction, cool the mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration.

    • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Wash the filtered solid with a small amount of cold solvent and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

    • Column Chromatography: If the product is an oil or cannot be purified by recrystallization, perform silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in solvent add_carbonyl Add aldehyde or ketone start->add_carbonyl add_catalyst Add acid catalyst (optional) add_carbonyl->add_catalyst react Stir at room temp or reflux add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete isolate Isolate crude product (filtration or evaporation) monitor->isolate Complete purify Purify (recrystallization or chromatography) isolate->purify end Characterize pure hydrazone purify->end

Caption: Experimental workflow for hydrazone synthesis.

troubleshooting_hydrazone start Low or No Product Yield? check_ph Is pH between 4.5-6? start->check_ph Yes fail Still Low Yield - Consult further start->fail No product at all adjust_ph Adjust pH with weak acid check_ph->adjust_ph No check_temp_time Reaction conditions adequate? check_ph->check_temp_time Yes success Yield Improved adjust_ph->success increase_temp_time Increase temperature or reaction time check_temp_time->increase_temp_time No check_purity Are reactants pure? check_temp_time->check_purity Yes increase_temp_time->success purify_reactants Use high-purity starting materials check_purity->purify_reactants No check_purity->fail Yes purify_reactants->success

Caption: Troubleshooting low yield in hydrazone synthesis.

References

Technical Support Center: Purification of Fluorinated Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated benzohydrazide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of fluorinated benzohydrazide compounds?

A1: The introduction of fluorine atoms into benzohydrazide scaffolds can significantly alter their physicochemical properties, leading to several purification challenges:

  • Altered Solubility: Fluorination can decrease aqueous solubility and increase lipophilicity, making solvent selection for recrystallization and chromatography challenging.[1]

  • Modified Chromatographic Behavior: The high electronegativity of fluorine can change the polarity of the molecule, affecting its interaction with stationary phases in both normal and reverse-phase chromatography. This can lead to issues like poor separation, peak tailing, or unexpected elution orders.

  • Co-elution with Impurities: Non-fluorinated starting materials or byproducts with similar polarities to the target compound can be difficult to separate.

  • Compound Stability: Hydrazide moieties can be susceptible to hydrolysis, especially under acidic or basic conditions that might be employed during chromatographic purification.

Q2: How does the position and number of fluorine atoms affect purification?

A2: The location and extent of fluorination have a profound impact on the molecule's properties and, consequently, its purification:

  • Positional Isomers: Fluorine atoms at different positions on the aromatic rings can lead to distinct dipole moments and steric profiles, influencing crystal packing and interactions with chromatographic media. This can make the separation of positional isomers particularly difficult.

  • Degree of Fluorination: Increasing the number of fluorine atoms generally enhances lipophilicity and can lead to stronger interactions with fluorinated stationary phases in HPLC.

Q3: What analytical techniques are essential for assessing the purity of fluorinated benzohydrazides?

A3: A combination of analytical methods is crucial for confirming the purity and identity of your compound:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the overall structure of the benzohydrazide.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for fluorinated compounds. The chemical shift and coupling constants of the fluorine signals provide detailed information about the electronic environment of each fluorine atom, helping to identify isomers and fluorine-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating it from any non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

Troubleshooting Guides

Recrystallization

Problem: My fluorinated benzohydrazide is "oiling out" instead of crystallizing.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated, leading to precipitation as a liquid phase.

  • Troubleshooting Steps:

    • Use a lower-boiling point solvent system.

    • Add slightly more solvent to ensure the compound remains dissolved at high temperatures.

    • Cool the solution more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.

    • Try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. Common solvent mixtures include n-hexane/acetone and n-hexane/ethyl acetate.[2]

Problem: Poor recovery of my compound after recrystallization.

  • Possible Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used.

  • Troubleshooting Steps:

    • Ensure you are using the minimum amount of hot solvent required to dissolve the compound.

    • Cool the solution for a longer period in an ice bath to maximize precipitation.

    • Reduce the volume of the filtrate by evaporation and cool it again to recover more product (a second crop of crystals). Be aware that the second crop may be less pure.

    • Perform a small-scale solvent screen to find a solvent in which your compound has very low solubility at low temperatures.

Column Chromatography

Problem: My fluorinated benzohydrazide is not separating from a non-fluorinated impurity on a silica gel column.

  • Possible Cause: The polarity of the fluorinated compound and the impurity may be too similar for effective separation on silica gel.

  • Troubleshooting Steps:

    • Optimize the eluent system. Try a solvent system with different polarity or solvent strength. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.

    • Consider reverse-phase chromatography. If the compounds have different hydrophobicities, reverse-phase chromatography on a C18 column may provide better separation.

    • Utilize a fluorinated stationary phase. For compounds with a significant fluorine content, a column with a fluorinated stationary phase can offer unique selectivity based on fluorous interactions.

Problem: My compound is showing significant peak tailing in HPLC.

  • Possible Cause: This can be due to interactions between the compound and the stationary phase, especially with residual silanol groups on silica-based columns. The basicity of the hydrazide moiety can contribute to this.

  • Troubleshooting Steps:

    • Add a modifier to the mobile phase. A small amount of an acid (like trifluoroacetic acid, TFA) or a base (like triethylamine, TEA) can improve peak shape by protonating or deprotonating the analyte and/or silanol groups.

    • Use an end-capped column. These columns have fewer free silanol groups, reducing the chances of secondary interactions.

    • Try a different stationary phase. A phenyl-hexyl or a fluorinated phase may offer different selectivity and improved peak shape.

Data Presentation

Table 1: Recrystallization Data for Selected Fluorinated Benzohydrazide Compounds

Compound NameRecrystallization SolventYield (%)Reference
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazideEthanol (96%)50[3][4]
N′-(2-Fluorobenzoyl)benzohydrazideAqueous Ethanol87[5]
4-(Trifluoromethyl)benzohydrazideEthanol~99 (quantitative)[6]

Experimental Protocols

Protocol 1: General Recrystallization of a Fluorinated Benzohydrazide
  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.[7] Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with hexanes or water.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General HPLC Purification of a Fluorinated Benzohydrazide
  • Column Selection: A C18 reverse-phase column is a good starting point. For compounds with high fluorine content, a pentafluorophenyl (PFP) or other fluorinated stationary phase column may provide better selectivity.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). Both solvents should be HPLC grade. Adding 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases can improve peak shape.

  • Method Development:

    • Start with a gradient elution, for example, from 10% to 90% organic solvent over 20-30 minutes, to determine the approximate retention time of your compound.

    • Based on the initial run, optimize the gradient to achieve good separation between your target compound and any impurities. An isocratic method (constant mobile phase composition) may be suitable if the impurities are well-separated from the product.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol or DMSO. Filter the sample through a 0.22 µm syringe filter before injection.

  • Purification Run: Inject the sample onto the HPLC system and collect the fractions corresponding to the peak of your target compound.

  • Post-Purification: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize or extract the compound from the aqueous phase.

Mandatory Visualizations

Signaling Pathway

signaling_pathway cluster_inhibition Enzyme Inhibition cluster_drug Drug Action cluster_outcome Physiological Outcome Enzyme Target Enzyme (e.g., Acetylcholinesterase) Product Product (e.g., Choline + Acetic Acid) Enzyme->Product Catalyzes reaction NoProduct No Product Formation Enzyme->NoProduct Inhibition of Catalysis Outcome Therapeutic Effect (e.g., Increased Neurotransmitter Levels) Enzyme->Outcome Leads to Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme Binds to active site FB Fluorinated Benzohydrazide Inhibitor FB->Enzyme Binds to active or allosteric site

Caption: Mechanism of enzyme inhibition by a fluorinated benzohydrazide.

Experimental Workflows

recrystallization_workflow Start Crude Fluorinated Benzohydrazide Solid SolventScreen Solvent Screening (Small Scale) Start->SolventScreen Dissolve Dissolve in Minimum Hot Solvent SolventScreen->Dissolve HotFilter Hot Filtration (Optional, to remove insoluble impurities) Dissolve->HotFilter Cool Slow Cooling (Crystallization) HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals (Under Vacuum) Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the recrystallization of fluorinated benzohydrazides.

hplc_workflow Start Crude Fluorinated Benzohydrazide MethodDev Method Development (Column & Mobile Phase Selection) Start->MethodDev SamplePrep Sample Preparation (Dissolve & Filter) MethodDev->SamplePrep Inject Injection onto HPLC System SamplePrep->Inject Collect Fraction Collection Inject->Collect Analysis Purity Analysis of Fractions (e.g., analytical HPLC) Collect->Analysis Combine Combine Pure Fractions Analysis->Combine SolventRemoval Solvent Removal (Rotovap/Lyophilization) Combine->SolventRemoval End Pure Product SolventRemoval->End

Caption: Workflow for the HPLC purification of fluorinated benzohydrazides.

References

Stability issues and proper storage of 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 3-(Trifluoromethoxy)benzohydrazide. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under the following conditions:

Storage DurationTemperatureAtmosphereLight Conditions
Short-Term 2-8°C[1]Inert (e.g., Argon or Nitrogen)Protect from light
Long-Term -20°CInert (e.g., Argon or Nitrogen)Protect from light

It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. If you must store solutions, it is recommended to:

  • Use anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile).

  • Store at -80°C for long-term storage or -20°C for short-term use.

  • Protect from light by using amber vials or wrapping the container in foil.

  • Minimize freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemistry of benzohydrazide derivatives, the two primary degradation pathways are hydrolysis and oxidation.[2][3]

  • Hydrolysis: The hydrazide functional group can be hydrolyzed to form 3-(trifluoromethoxy)benzoic acid and hydrazine. This reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: The hydrazide moiety is susceptible to oxidation, which can lead to the formation of various byproducts, including benzoic acid derivatives.[2][3]

The trifluoromethoxy group itself is generally stable and less prone to metabolic degradation compared to a methoxy group.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem 1: Inconsistent or unexpected experimental results over time.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.

    • Assess Purity: Re-analyze the purity of your stock material using a suitable analytical method like HPLC (see Experimental Protocols section).

    • Prepare Fresh Solutions: If using solutions, prepare them fresh before each experiment. Avoid using old stock solutions.

Problem 2: Appearance of new, unknown peaks in my chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The new peaks could correspond to hydrolysis or oxidation products such as 3-(trifluoromethoxy)benzoic acid.

    • Perform Forced Degradation Studies: To confirm the identity of the degradants, you can perform forced degradation studies as outlined in the Experimental Protocols section. This will help you generate the potential degradation products and confirm their retention times.

    • Adjust Experimental Conditions: If degradation is occurring during your experiment, consider adjusting the pH, temperature, or exposure to light to minimize it.

Problem 3: The solid material has changed in appearance (e.g., color change, clumping).

  • Possible Cause: Absorption of moisture and/or degradation.

  • Troubleshooting Steps:

    • Discard and Reorder: It is safest to discard the material and obtain a fresh batch.

    • Improve Storage Practices: Ensure the container is tightly sealed and stored in a desiccator if necessary, especially in humid environments.

Experimental Protocols

Since specific stability data for this compound is limited in published literature, the following protocols provide a framework for researchers to conduct their own stability assessments.

Protocol 1: Forced Degradation Study

This study will help identify potential degradation products and establish the intrinsic stability of the molecule.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, store the stock solution at 60°C for 7 days.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating the parent compound from its degradation products.

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start at 254 nm.

  • Injection Volume: 10 µL.

3. Method Optimization:

  • Inject a mixture of the unstressed compound and the samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation peaks.

4. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

stability_troubleshooting_workflow start Inconsistent Experimental Results or New Chromatographic Peaks check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage assess_purity Assess Purity of Stock (e.g., via HPLC) check_storage->assess_purity prepare_fresh Prepare Fresh Solutions resolution Problem Resolved? prepare_fresh->resolution assess_purity->prepare_fresh reorder Consider Ordering Fresh Stock assess_purity->reorder Purity Compromised forced_degradation Conduct Forced Degradation Study (See Protocol 1) identify_degradants Identify Potential Degradants forced_degradation->identify_degradants optimize_conditions Optimize Experimental Conditions (pH, Temp, Light) identify_degradants->optimize_conditions end Continue Experiment optimize_conditions->end resolution->forced_degradation No resolution->end Yes

Caption: Troubleshooting workflow for stability issues.

degradation_pathways parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation parent->oxidation product1 3-(Trifluoromethoxy)benzoic Acid + Hydrazine hydrolysis->product1 product2 Oxidized Products (e.g., Benzoic Acid Derivatives) oxidation->product2

Caption: Potential degradation pathways.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-(Trifluoromethoxy)benzohydrazide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is an organic compound with the following properties:

PropertyValueReference
Molecular Formula C₈H₇F₃N₂O₂[1]
Molecular Weight 220.15 g/mol [1]
Melting Point 94-96°C[2]
Appearance White to beige crystalline solid[3]
Solubility in Organic Solvents Soluble in ethanol, ethyl acetate, and dichloromethane.[3]

The trifluoromethoxy group is known to increase the lipophilicity of molecules, which can contribute to poor aqueous solubility.[4][5]

Q2: My this compound is precipitating out of solution during my assay. What are the likely causes?

Precipitation of your compound in an aqueous-based biological assay is a common challenge for poorly soluble molecules. The primary reasons include:

  • Exceeding Aqueous Solubility: The final concentration of the compound in your assay buffer is likely higher than its maximum aqueous solubility.

  • Solvent Shock: Rapidly diluting a high-concentration DMSO stock into your aqueous buffer can cause the compound to crash out of solution due to localized supersaturation.[6]

  • Temperature Effects: Changes in temperature between stock solution preparation and the assay incubation can affect solubility.

  • pH of the Assay Buffer: The ionization state of the compound can be influenced by the pH of the buffer, which in turn affects its solubility.

  • Interactions with Media Components: Salts, proteins, and other components in your cell culture media or assay buffer can interact with the compound and reduce its solubility.[7]

Q3: How can I determine the aqueous solubility of my batch of this compound?

Determining the kinetic solubility in your specific assay buffer is a crucial first step. A common method is the shake-flask method followed by quantitative analysis.

Experimental Protocol: Kinetic Solubility Determination

This protocol provides a general guideline for determining the kinetic solubility of this compound in a buffer of your choice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your specific biological assay buffer (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes

  • Shaker or vortexer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming and vortexing can assist dissolution.[7]

  • Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a serial dilution of your compound in the assay buffer. Start with a concentration that is visibly precipitated and dilute down to a concentration that is completely clear.

  • Equilibration: Incubate the tubes at your experimental temperature (e.g., 37°C) for a set period (e.g., 24 hours) with constant agitation to reach equilibrium.[8]

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed to pellet any undissolved precipitate.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry. A standard curve of the compound in the same buffer/DMSO mixture will be required for accurate quantification.[9]

  • Determine Solubility Limit: The highest concentration at which the compound remains in solution is its kinetic solubility in that specific buffer.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution from DMSO Stock

Problem: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer.

Solutions:

StrategyDescriptionKey Considerations
Optimize Dilution Protocol Instead of a single large dilution, perform a serial dilution. Add the DMSO stock to the assay buffer dropwise while vortexing to avoid localized high concentrations.[6]This minimizes "solvent shock."
Lower Final Concentration Test a lower final concentration of the compound in your assay.Your current concentration may be exceeding the compound's aqueous solubility limit.
Increase Final DMSO Concentration A slightly higher final DMSO percentage (e.g., up to 1%) can help maintain solubility.You must first perform a vehicle control to ensure the DMSO concentration is not toxic to your cells or does not interfere with your assay.[10]
Use Co-solvents Incorporate a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) into your assay buffer.The co-solvent must be validated for compatibility with your specific assay.
Sonication Briefly sonicating the final solution can help to redissolve fine precipitates and create a more uniform suspension.This may create a supersaturated solution that could precipitate over time.
Issue 2: Inconsistent or Non-Reproducible Assay Results

Problem: My experimental results are highly variable, and the potency of my compound appears lower than expected.

Cause: Poor solubility is a major contributor to inconsistent biological data. If the compound is not fully dissolved, the actual concentration available to interact with the target is unknown and lower than the nominal concentration.

Solutions:

StrategyDescriptionKey Considerations
Confirm Solubility Perform a kinetic solubility assay (as described above) in your specific assay medium to determine the maximum soluble concentration.Always work at concentrations below the determined solubility limit.
Visual Inspection Before each experiment, visually inspect your stock solution and final dilutions for any signs of precipitation (cloudiness, crystals). A microscope can be used for more sensitive detection.[6]Do not use solutions with visible precipitates.
Employ Solubilization Techniques If the required concentration for your assay is above the compound's aqueous solubility, you must use a solubilization strategy.See the advanced solubilization strategies below.

Advanced Solubilization Strategies

If basic troubleshooting does not resolve the solubility issues, more advanced formulation strategies may be necessary.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, thereby increasing their aqueous solubility.[11]

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

Procedure:

  • Molar Ratio: Determine the desired molar ratio of the compound to cyclodextrin (commonly 1:1 or 1:2).[12]

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of water to form a paste. Add the this compound to the paste and knead for 30-60 minutes. During kneading, you can add a small amount of ethanol to aid in the dissolution of the compound.[12][13]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Gently grind the dried complex into a fine powder and store it in a desiccator.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like Infrared Spectroscopy (IR) or X-ray Diffractometry (XRD).[12]

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can significantly improve solubility by creating a self-emulsifying drug delivery system (SEDDS).[14][15]

Materials:

  • This compound

  • A digestible oil (e.g., medium-chain triglycerides like Capryol™ 90)

  • A surfactant (e.g., polysorbate 80, Cremophor® EL)

  • A co-solvent (e.g., Transcutol®, ethanol)

  • Glass vials

  • Vortex mixer

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the best combination.

  • Formulation Preparation: In a glass vial, accurately weigh the chosen oil, surfactant, and co-solvent. Mix thoroughly using a vortex mixer.

  • Drug Incorporation: Add the this compound to the excipient mixture and vortex until the compound is completely dissolved. Gentle warming may be required.[16]

  • Self-Emulsification Test: To test the formulation, add a small amount to your aqueous assay buffer and observe the formation of a clear or slightly opalescent microemulsion.

Visualizing Workflows and Concepts

Troubleshooting Workflow for Compound Precipitation

G Troubleshooting Compound Precipitation start Precipitation Observed in Assay check_stock Is stock solution clear? start->check_stock warm_stock Warm and vortex stock solution check_stock->warm_stock No check_dilution How was the dilution performed? check_stock->check_dilution Yes warm_stock->check_dilution single_step Single-step dilution check_dilution->single_step check_concentration Is the final concentration too high? check_dilution->check_concentration Serial dilution serial_dilution Use serial dilution and vortex during addition single_step->serial_dilution serial_dilution->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes advanced_methods Consider advanced solubilization methods (Cyclodextrins, Lipid Formulations) check_concentration->advanced_methods No, concentration is necessary end Proceed with Assay lower_concentration->end advanced_methods->end

A decision tree for troubleshooting compound precipitation in biological assays.
General Workflow for Enhancing Compound Solubility

G Workflow for Enhancing Compound Solubility start Poorly Soluble Compound: This compound solubility_assay Determine Kinetic Solubility in Assay Buffer start->solubility_assay is_soluble Is the required concentration below the solubility limit? solubility_assay->is_soluble proceed Proceed with Biological Assay is_soluble->proceed Yes solubilization Select a Solubilization Strategy is_soluble->solubilization No cosolvents Co-solvents (e.g., Ethanol, PEG) solubilization->cosolvents cyclodextrins Cyclodextrin Inclusion Complex (e.g., HP-β-CD) solubilization->cyclodextrins lipids Lipid-Based Formulation (e.g., SEDDS) solubilization->lipids validate Validate Solubilization Method (Toxicity & Assay Interference) cosolvents->validate cyclodextrins->validate lipids->validate validate->proceed

A systematic approach to improving the solubility of a test compound for biological assays.

By following these guidelines and protocols, researchers can effectively overcome the challenges associated with the poor solubility of this compound, leading to more accurate and reliable data in their biological assays.

References

Interpreting complex NMR spectra of 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Trifluoromethoxy)benzohydrazide

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex NMR spectra for this compound. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

A1: The proton NMR spectrum is expected to show signals for the hydrazide group protons and the four aromatic protons on the substituted benzene ring. The aromatic region will display a complex pattern characteristic of a 1,3-disubstituted ring system. The chemical shifts are influenced by the electron-withdrawing nature of both the trifluoromethoxy and the benzohydrazide groups.

Q2: What are the predicted chemical shifts and splitting patterns for the aromatic protons?

A2: The four aromatic protons (H-2, H-4, H-5, H-6) will have distinct chemical shifts due to their positions relative to the two substituents. Protons ortho to the electron-withdrawing benzohydrazide group (H-2, H-6) are expected to be shifted further downfield. The splitting will be complex due to proton-proton coupling (ortho, meta, and para) and potentially smaller proton-fluorine couplings.

Q3: How will the -NH and -NH₂ protons of the hydrazide group appear in the spectrum?

A3: In a solvent like DMSO-d₆, the -NH and -NH₂ protons should be visible as distinct, broad singlets. The -NH proton, being adjacent to the carbonyl group, is expected to appear significantly downfield (typically δ 9.5-11.0 ppm). The -NH₂ protons will appear further upfield (typically δ 4.0-5.0 ppm). Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. In deuterated chloroform (CDCl₃), these signals can be very broad or may exchange with trace amounts of D₂O and disappear.

Q4: What is the expected ¹³C NMR spectrum for this compound?

A4: The ¹³C NMR spectrum is expected to show eight distinct signals: one for the carbonyl carbon, one for the trifluoromethoxy carbon, and six for the aromatic carbons. The carbon of the -OCF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The aromatic carbon directly attached to the -OCF₃ group (C-3) will also show a smaller quartet due to two-bond coupling (²J_CF).

Q5: How does the trifluoromethoxy (-OCF₃) group influence the NMR spectra?

A5: The highly electronegative -OCF₃ group strongly influences both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: It acts as an electron-withdrawing group, deshielding nearby protons and shifting their signals downfield. Long-range proton-fluorine (⁴J_HF and ⁵J_HF) couplings may be observed, which can further complicate the splitting patterns of the aromatic signals, often causing slight broadening or small splittings.

  • ¹³C NMR: The most significant effect is the large one-bond C-F coupling (¹J_CF), resulting in a distinct quartet for the -OCF₃ carbon. The carbon attached to this group (C-3) will also be split into a smaller quartet. Other aromatic carbons may also exhibit smaller C-F couplings.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, assuming the spectrum is acquired in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH~10.0br s-
H-2~7.9s (or narrow t)Small J_HF and J_HH
H-6~7.8dJ_ortho ≈ 8.0
H-5~7.6tJ_ortho ≈ 8.0
H-4~7.5dJ_ortho ≈ 8.0, small J_HF
-NH₂~4.6br s-

Table 2: Predicted ¹³C NMR Data

Carbon LabelPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C=O~165s-
C-3~148q²J_CF ≈ 2-5
C-1~135s-
C-5~131s-
C-6~128s-
C-2~125s (or narrow q)⁴J_CF ≈ 1-2
-OCF₃~120q¹J_CF ≈ 256
C-4~120s (or narrow q)⁴J_CF ≈ 1-2

Visualizations

Molecular Structure and Atom Labeling

Caption: Labeled structure of this compound.

Aromatic Proton Coupling Pathways

Caption: Expected spin-spin coupling relationships for aromatic protons.

Experimental Protocols

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve the compound and to allow for the observation of the exchangeable -NH and -NH₂ protons.

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: 12-16 ppm.

    • Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512 to 2048 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

    • Referencing: Calibrate the spectrum using the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Troubleshooting Guide

Q: My baseline is rolling or distorted. What can I do?

A: A rolling baseline is a common issue, especially in ¹⁹F NMR but can also affect ¹H spectra.

  • Cause: This can be due to a very short acquisition time, incorrect phasing, or "acoustic ringing" from the instrument's pulse. Broad signals from fluorine-containing materials in the NMR probe can also contribute.

  • Solution:

    • Increase Acquisition Time: Ensure the acquisition time is sufficient for the Free Induction Decay (FID) to decay fully.

    • Automated Baseline Correction: Use the processing software's automated baseline correction function.

    • Manual Phasing: Carefully re-phase the spectrum manually, avoiding large first-order phase corrections.

    • Check Probe Background: Acquire a spectrum of the solvent alone to check for background signals from the probe.

Q: I don't see the -NH and -NH₂ proton signals. Where are they?

A: These protons are "exchangeable" and their observation depends heavily on the solvent and sample purity.

  • Cause: In protic solvents (like methanol-d₄) or with traces of water/D₂O, these protons can exchange rapidly, leading to very broad signals or their complete disappearance.

  • Solution:

    • Use an Aprotic Solvent: Use a dry aprotic solvent like DMSO-d₆ or acetone-d₆.

    • Dry Sample and Solvent: Ensure your sample and the NMR solvent are as dry as possible.

    • D₂O Exchange Test: To confirm their presence, you can intentionally add a drop of D₂O to the NMR tube. If the signals were present, they will disappear after shaking, confirming they are exchangeable protons.

Q: The aromatic signals are broad and not well-resolved. How can I improve this?

A: Poor resolution in the aromatic region can be due to several factors.

  • Cause: Unresolved long-range couplings (especially to fluorine), sample viscosity, or poor magnetic field shimming.

  • Solution:

    • Shimming: Re-shim the magnetic field to improve its homogeneity.

    • Higher Field Instrument: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) to increase signal dispersion.

    • Temperature Variation: Acquiring the spectrum at a slightly higher or lower temperature can sometimes sharpen signals by altering relaxation times or conformational exchange rates.

Troubleshooting Workflow

G Start NMR Spectrum Issue Identified IssueType What is the issue? Start->IssueType Baseline Baseline IssueType->Baseline Baseline Distortion MissingPeaks MissingPeaks IssueType->MissingPeaks Missing Protons (-NH, -NH₂) PoorResolution PoorResolution IssueType->PoorResolution Poor Resolution (Aromatic Region) Baseline_Check1 Re-run with longer acquisition time Baseline->Baseline_Check1 Missing_Check1 Is the solvent DMSO-d₆ or another aprotic solvent? MissingPeaks->Missing_Check1 Resolution_Check1 Re-shim the magnet PoorResolution->Resolution_Check1 Baseline_Check2 Apply software baseline correction Baseline_Check1->Baseline_Check2 Baseline_Check3 Carefully re-phase spectrum manually Baseline_Check2->Baseline_Check3 Baseline_Result Issue Resolved? Baseline_Check3->Baseline_Result End_Good Analysis Complete Baseline_Result->End_Good Yes End_Bad Consult Instrument Specialist Baseline_Result->End_Bad No Missing_Check2 Ensure sample and solvent are dry Missing_Check1->Missing_Check2 Missing_Check3 Perform D₂O exchange to confirm Missing_Check2->Missing_Check3 Missing_Result Issue Resolved? Missing_Check3->Missing_Result Missing_Result->End_Good Yes Missing_Result->End_Bad No Resolution_Check2 Use a higher-field spectrometer if available Resolution_Check1->Resolution_Check2 Resolution_Check3 Acquire spectrum at a different temperature Resolution_Check2->Resolution_Check3 Resolution_Result Issue Resolved? Resolution_Check3->Resolution_Result Resolution_Result->End_Good Yes Resolution_Result->End_Bad No

Caption: Logical workflow for troubleshooting common NMR spectral issues.

Minimizing byproduct formation in coupling reactions involving 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during coupling reactions with 3-(Trifluoromethoxy)benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common coupling reaction for this compound?

The most common and straightforward coupling reaction is the condensation with aldehydes or ketones to form N-acylhydrazones. This reaction is typically carried out in a suitable solvent, often with acid catalysis, to yield the desired product.

Q2: What are the potential byproducts I should be aware of?

The primary potential byproducts in the synthesis of N-acylhydrazones from this compound are:

  • Azines: These are formed by the reaction of the starting aldehyde or ketone with the hydrazone intermediate.

  • Hydrolysis Products: The N-acylhydrazone product can undergo hydrolysis back to this compound and the corresponding aldehyde or ketone, especially in the presence of water and acid or base.

  • Unreacted Starting Materials: Incomplete reactions can leave residual this compound and the carbonyl compound.

Q3: How does the 3-(trifluoromethoxy) group affect the reaction?

The 3-(trifluoromethoxy) group is strongly electron-withdrawing and increases the lipophilicity of the molecule.[1][2] This can:

  • Decrease the nucleophilicity of the hydrazide: This may slow down the rate of the desired coupling reaction, potentially making side reactions more competitive.

  • Increase the stability of the N-acylhydrazone: The electron-withdrawing nature of the substituent can make the resulting N-acylhydrazone more stable.

  • Influence solubility: The increased lipophilicity might affect the choice of solvents for the reaction and purification.

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting materials (this compound and the aldehyde/ketone) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progress.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature Monitor the reaction by TLC until the starting materials are consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., reflux in ethanol) may be required.
Inadequate Catalyst The reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid or concentrated HCl).[3] Ensure a catalytic amount is present, but avoid excess acid which can promote hydrolysis.
Low Purity of Starting Materials Ensure the this compound and the aldehyde/ketone are of high purity. Impurities can interfere with the reaction.
Reduced Nucleophilicity of the Hydrazide Due to the electron-withdrawing 3-(trifluoromethoxy) group, the hydrazide is less nucleophilic. Consider using a more activated coupling partner if possible, or optimize the catalyst and reaction conditions.
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Identification Minimization & Removal
Unreacted this compound Appears as a starting material spot on TLC.Ensure the reaction goes to completion by extending the reaction time or gentle heating. Recrystallization from a suitable solvent (e.g., ethanol) is often effective for removal.[3]
Unreacted Aldehyde/Ketone Appears as a starting material spot on TLC.Use a stoichiometric amount or a slight excess of the hydrazide. The unreacted carbonyl compound can often be removed during recrystallization or by washing the crude product with a non-polar solvent like hexane.
Azine Byproduct May appear as a less polar spot on TLC compared to the desired N-acylhydrazone.Use a slight excess of the hydrazide to consume the aldehyde/ketone and minimize azine formation. Column chromatography may be necessary for separation if recrystallization is ineffective.
Hydrolysis Product The product spot on TLC may appear to "streak" or revert to starting material spots over time, especially on silica gel which can be acidic.Work up the reaction under neutral or slightly basic conditions. Thoroughly dry the final product and store it in a desiccator.
Issue 3: Product is an Oil or Difficult to Crystallize
Possible Cause Troubleshooting Steps
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal.
Inappropriate Solvent for Recrystallization Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/hexane) to find a system where the product is soluble when hot and insoluble when cold.
Product is a Mixture of Isomers N-acylhydrazones can exist as E/Z isomers and syn/anti conformers.[4][5][6] This can sometimes lead to the formation of oils or complex NMR spectra. The E isomer is generally predominant.[7]

Experimental Protocols

General Protocol for N-Acylhydrazone Synthesis
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0 - 1.1 eq.) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or reflux, monitoring the progress by TLC. The formation of a precipitate often indicates product formation.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) and then with a non-polar solvent (e.g., hexane) to remove impurities.

  • Drying: Dry the purified product under vacuum.

Purification by Recrystallization
  • Solvent Selection: In a test tube, determine a suitable solvent or solvent system in which the crude product has high solubility when hot and low solubility when cold. Ethanol is a common choice.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Data Presentation

Table 1: Troubleshooting Summary for N-Acylhydrazone Synthesis

Problem Potential Cause Recommended Action
Low YieldIncomplete reactionIncrease reaction time/temperature, add catalyst
Reduced hydrazide nucleophilicityOptimize catalyst and conditions
Impure ProductUnreacted starting materialsEnsure complete reaction, recrystallize
Azine formationUse slight excess of hydrazide, column chromatography
HydrolysisNeutral/basic workup, dry product thoroughly
Oily ProductImpurities inhibiting crystallizationPurify by column chromatography
Inappropriate recrystallization solventScreen different solvents/mixtures
Mixture of isomersColumn chromatography, or accept as a mixture

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants This compound + Aldehyde/Ketone solvent Ethanol/Methanol reactants->solvent catalyst Acetic Acid (cat.) solvent->catalyst reaction_step Stir at RT or Reflux (Monitor by TLC) catalyst->reaction_step cool Cool to RT, then Ice Bath reaction_step->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent & Non-polar Solvent filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallization (e.g., from Ethanol) dry->recrystallize pure_product Pure N-Acylhydrazone recrystallize->pure_product

Caption: A typical experimental workflow for the synthesis and purification of N-acylhydrazones.

troubleshooting_flowchart cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? check_tlc Is starting material present? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes multiple_spots Multiple spots on TLC? check_tlc->multiple_spots No extend_rxn Increase time/temp Add catalyst incomplete_rxn->extend_rxn unreacted_sm Unreacted Starting Material multiple_spots->unreacted_sm SM spots present byproduct Byproduct Formation (e.g., Azine) multiple_spots->byproduct New spots present recrystallize Recrystallize unreacted_sm->recrystallize byproduct->recrystallize chromatography Column Chromatography recrystallize->chromatography Still impure

Caption: A troubleshooting flowchart for low yield and impurity issues in N-acylhydrazone synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3-(Trifluoromethoxy)benzohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when transitioning to a larger scale.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction of methyl 3-(trifluoromethoxy)benzoate.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Increase Hydrazine Hydrate Equivalents: A slight excess of hydrazine hydrate (1.2-1.5 equivalents) can drive the reaction to completion. However, a large excess can complicate purification. - Elevated Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Decomposition of product or starting material.- Temperature Control: Avoid excessive heating, as trifluoromethoxy-substituted compounds can be sensitive to high temperatures. - Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at a larger scale.
Product Contamination (Impurity Peaks in Analytical Data) Unreacted methyl 3-(trifluoromethoxy)benzoate.- Optimize Reaction Conditions: As mentioned for low yield, ensure the reaction goes to completion. - Purification: Recrystallization is an effective method for removing unreacted starting material.[1]
Diacylhydrazide byproduct formation.- Control Stoichiometry: Avoid a large excess of the methyl ester starting material. The use of a slight excess of hydrazine hydrate can minimize this side reaction.
Hydrazine-related impurities.- Aqueous Work-up: Washing the crude product with water can help remove excess hydrazine hydrate. - Recrystallization: Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures to effectively remove impurities.[2]
Difficult Product Isolation/Precipitation Product remains dissolved in the reaction solvent.- Solvent Removal: If a co-solvent like ethanol was used, remove it under reduced pressure. - Addition of an Anti-solvent: If the product is soluble in the reaction mixture, the addition of a solvent in which the product is insoluble (an anti-solvent), such as cold water or hexane, can induce precipitation.[3]
Oily product formation instead of solid precipitate.- Slow Cooling: Allow the reaction mixture to cool to room temperature slowly, and then in an ice bath to encourage crystal formation. Rapid cooling can sometimes lead to oiling out.[1] - Scratching: Scratching the inside of the flask with a glass rod can provide a surface for crystal nucleation.[1] - Seeding: Adding a small crystal of pure product can initiate crystallization.
Safety Concerns During Scale-up Exothermic reaction with hydrazine hydrate.- Slow Addition: Add hydrazine hydrate to the solution of methyl 3-(trifluoromethoxy)benzoate slowly and in a controlled manner, especially on a larger scale. - Cooling Bath: Have an ice bath ready to cool the reaction vessel if the temperature rises unexpectedly. - Monitoring: Continuously monitor the internal temperature of the reactor.
Handling of hazardous hydrazine hydrate.- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[4] - Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[5] - Spill Kit: Have a spill kit specifically for hydrazine readily available.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common and direct route is the reaction of methyl 3-(trifluoromethoxy)benzoate with hydrazine hydrate.[6] The starting methyl ester can be prepared by the esterification of 3-(trifluoromethoxy)benzoic acid with methanol.[7]

Q2: What are the typical reaction conditions for the hydrazinolysis of methyl 3-(trifluoromethoxy)benzoate?

A2: The reaction is often carried out in a solvent such as ethanol or methanol.[6] A slight excess of hydrazine hydrate (1.2 to 1.5 molar equivalents relative to the ester) is typically used. The reaction can often proceed at room temperature, but gentle heating (e.g., refluxing in ethanol) can be used to increase the rate.[6] Reaction times can vary from a few hours to overnight, and progress should be monitored by TLC or HPLC.

Q3: What is the best method for purifying the crude this compound?

A3: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[1][2] A suitable solvent system should be determined through small-scale solubility tests. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures such as ethanol/water or hexane/acetone.[1][8]

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: The primary safety concern is the use of hydrazine hydrate, which is toxic and potentially explosive.[9] Key precautions include:

  • Working in a well-ventilated fume hood.[5]

  • Using appropriate personal protective equipment (PPE), including butyl rubber gloves.[4]

  • Careful control of the reaction temperature to avoid uncontrolled exothermic reactions.

  • Having a clear understanding of emergency procedures and access to a hydrazine spill kit.

  • Avoiding contact with oxidizing agents, as hydrazine can react vigorously.[4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting ester spot and the appearance of the more polar product spot indicates reaction progression. For HPLC, a reverse-phase column with a mobile phase of acetonitrile and water is typically used.

Q6: What are the expected spectral characteristics of this compound?

A6:

  • ¹H NMR: You would expect to see signals for the aromatic protons, the N-H protons of the hydrazide group, and no signal for the methyl group of the starting ester. The aromatic protons will show a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The N-H protons may appear as broad singlets.[10][11]

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the hydrazide, and the carbon of the trifluoromethoxy group. The signal for the methyl carbon of the starting ester will be absent.[11]

  • IR: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-F stretching bands.

Experimental Protocols

Synthesis of Methyl 3-(Trifluoromethoxy)benzoate

This protocol describes the esterification of 3-(trifluoromethoxy)benzoic acid.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to act as both the reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(trifluoromethoxy)benzoate. The product can be further purified by distillation or column chromatography if necessary.

Synthesis of this compound

This protocol outlines the hydrazinolysis of the methyl ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve methyl 3-(trifluoromethoxy)benzoate (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Slowly add hydrazine hydrate (1.2-1.5 eq) to the solution at room temperature. For larger scale reactions, consider cooling the reaction vessel in an ice bath during the addition to control any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure, and/or an anti-solvent like cold water can be added to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold solvent to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified product under vacuum.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound
ParameterLab Scale (e.g., 10 g)Pilot Scale (e.g., 1 kg)
Methyl 3-(trifluoromethoxy)benzoate 10.0 g (1.0 eq)1.0 kg (1.0 eq)
Hydrazine Hydrate (64%) ~3.0 g (1.2 eq)~300 g (1.2 eq)
Solvent (Ethanol) 100 mL10 L
Temperature Reflux (~78°C)60-70°C (with monitoring)
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-95%80-90%
Typical Purity (post-recrystallization) >98%>98%

Note: These are illustrative values and should be optimized for each specific setup.

Mandatory Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis & Purification start_acid 3-(Trifluoromethoxy)benzoic Acid ester_reaction Esterification (Methanol, H₂SO₄ cat.) start_acid->ester_reaction ester_workup Work-up & Purification ester_reaction->ester_workup methyl_ester Methyl 3-(Trifluoromethoxy)benzoate ester_workup->methyl_ester hydrazinolysis_reaction Hydrazinolysis (Hydrazine Hydrate, Ethanol) methyl_ester->hydrazinolysis_reaction precipitation Precipitation / Isolation hydrazinolysis_reaction->precipitation recrystallization Recrystallization precipitation->recrystallization final_product This compound recrystallization->final_product analytical Analytical QC (NMR, HPLC, etc.) final_product->analytical troubleshooting_logic start Low Yield or Impure Product check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Increase reaction time, temperature, or hydrazine equivalents incomplete->solution_incomplete check_impurities Identify impurities (NMR, MS) complete->check_impurities solution_incomplete->start unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Starting Material side_products Side-Products Formed check_impurities->side_products Other Peaks solution_purification Optimize purification (e.g., recrystallization solvent screen) unreacted_sm->solution_purification side_products->solution_purification solution_purification->start

References

Validation & Comparative

A Comparative Analysis of 3-(Trifluoromethoxy)benzohydrazide and 3-(Trifluoromethyl)benzohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties are particularly significant due to their profound influence on a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed comparative analysis of 3-(Trifluoromethoxy)benzohydrazide and 3-(Trifluoromethyl)benzohydrazide, offering insights into their synthesis, physicochemical characteristics, and predicted biological activities to aid researchers and drug development professionals in their endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a trifluoromethoxy group for a trifluoromethyl group at the meta-position of the benzohydrazide scaffold imparts distinct physicochemical characteristics. These differences, summarized in the table below, can significantly impact a compound's behavior in biological systems. The trifluoromethoxy group generally increases lipophilicity to a greater extent than the trifluoromethyl group, which can enhance membrane permeability and cellular uptake.[1][2]

PropertyThis compound3-(Trifluoromethyl)benzohydrazide
Molecular Formula C₈H₇F₃N₂O₂C₈H₇F₃N₂O
Molecular Weight 220.15 g/mol [3]204.15 g/mol [4]
Melting Point 94-96 °C172-175 °C[5]
Calculated LogP 2.11.8
Topological Polar Surface Area (TPSA) 64.4 Ų55.1 Ų[4]
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 32
Solubility Soluble in common organic solventsSoluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane[5]

Synthesis and Experimental Protocols

Both compounds can be synthesized from their corresponding benzoic acid precursors. The general synthetic pathway involves the conversion of the benzoic acid to its methyl ester, followed by hydrazinolysis.

Synthesis_Workflow cluster_0 Synthesis of Precursor Benzoic Acids cluster_1 Esterification cluster_2 Hydrazinolysis 3_TFM_BA 3-(Trifluoromethyl)benzoic acid Methyl_3_TFM Methyl 3-(trifluoromethyl)benzoate 3_TFM_BA->Methyl_3_TFM Methanol, H₂SO₄ (cat.), Reflux 3_TFMO_BA 3-(Trifluoromethoxy)benzoic acid Methyl_3_TFMO Methyl 3-(trifluoromethoxy)benzoate 3_TFMO_BA->Methyl_3_TFMO Methanol, H₂SO₄ (cat.), Reflux 3_TFM_BH 3-(Trifluoromethyl)benzohydrazide Methyl_3_TFM->3_TFM_BH Hydrazine hydrate, Ethanol, Reflux 3_TFMO_BH This compound Methyl_3_TFMO->3_TFMO_BH Hydrazine hydrate, Ethanol, Reflux

Caption: General synthetic workflow for the preparation of the target benzohydrazides.
Experimental Protocol: General Synthesis of Benzohydrazides

Step 1: Esterification of the Benzoic Acid Precursor

  • To a solution of the corresponding benzoic acid (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (catalytic amount, ~0.1 eq) dropwise.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl benzoate derivative, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of the Methyl Ester

  • Dissolve the methyl benzoate derivative (1.0 eq) in ethanol (15 mL/g of ester).

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the benzohydrazide.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Predicted Biological Activities and In Silico ADME Profile

While direct comparative biological data is limited, the benzohydrazide scaffold is a well-known pharmacophore with a broad range of activities, including antimicrobial and enzyme inhibitory effects.[6][7] In silico predictions can provide valuable insights into the potential drug-like properties of these compounds.

ADME ParameterThis compound (Predicted)3-(Trifluoromethyl)benzohydrazide (Predicted)
Gastrointestinal Absorption HighHigh
Blood-Brain Barrier Permeant YesYes
CYP1A2 Inhibitor NoNo
CYP2C9 Inhibitor YesYes
CYP2C19 Inhibitor NoNo
CYP2D6 Inhibitor YesYes
CYP3A4 Inhibitor NoNo
Lipinski's Rule of Five 0 Violations0 Violations
Bioavailability Score 0.550.55

The higher lipophilicity of the trifluoromethoxy analog may lead to enhanced interactions with hydrophobic pockets in biological targets. Both compounds are predicted to be orally bioavailable and to penetrate the blood-brain barrier, suggesting potential for central nervous system applications.

Potential Signaling Pathway Interactions

Benzohydrazide derivatives have been reported to exhibit inhibitory activity against various enzymes, such as cholinesterases.[8][9] The general mechanism of enzyme inhibition involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being converted to product.

Enzyme_Inhibition cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibition Pathway Enzyme Enzyme (e.g., Acetylcholinesterase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Substrate (e.g., Acetylcholine) Substrate->ES_Complex ES_Complex->Enzyme Products Products ES_Complex->Products Inhibitor Inhibitor (Benzohydrazide Derivative) EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Enzyme2 Enzyme EI_Complex->Enzyme2 Enzyme2->EI_Complex

Caption: General signaling pathway of enzyme inhibition by benzohydrazide derivatives.

Detailed Methodologies for Key Experiments

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is commonly used to screen for acetylcholinesterase (AChE) inhibitors.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Acetylthiocholine Iodide (ATCI) Solution: 14 mM in deionized water (prepare fresh).

    • AChE Solution: Electric eel AChE in assay buffer.

    • Test Compounds: Stock solutions in DMSO, serially diluted in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound dilution to the wells.

    • Add 50 µL of AChE solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Culture the microbial strains overnight and adjust the inoculum to a concentration of 5 x 10⁵ CFU/mL in the appropriate broth.

  • Assay Procedure (96-well plate format):

    • Serially dilute the test compounds in the appropriate broth in a 96-well plate.

    • Add 100 µL of the microbial inoculum to each well.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The choice between this compound and 3-(trifluoromethyl)benzohydrazide in a drug discovery program will depend on the specific therapeutic target and desired pharmacokinetic profile. The trifluoromethoxy analog, with its higher lipophilicity, may offer advantages in terms of membrane permeability and binding to hydrophobic targets. Conversely, the trifluoromethyl analog, being less lipophilic, might exhibit a different solubility and metabolic profile. The provided synthetic routes and assay protocols offer a solid foundation for the empirical evaluation and comparison of these two promising scaffolds in a research and development setting. Further experimental validation is essential to confirm the predicted properties and to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Trifluoromethoxy)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(trifluoromethoxy)benzohydrazide derivatives, drawing upon data from analogous compounds to inform potential therapeutic applications. Due to a lack of direct studies on this specific substitution pattern, this guide synthesizes findings from related benzohydrazide analogs to predict biological activities and guide future research.

The trifluoromethoxy group is a key substituent in modern medicinal chemistry, known for its strong electron-withdrawing nature and high lipophilicity.[1][2] These characteristics can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Benzohydrazide derivatives themselves are a versatile class of compounds with a broad spectrum of reported biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5]

Comparative Biological Activities of Benzohydrazide Derivatives

The biological activity of benzohydrazide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes the activities of various substituted benzohydrazide analogs, providing a basis for predicting the potential of this compound derivatives.

Target/ActivityDerivative ClassKey Findings & SAR InsightsIC50/Activity RangeReference
Anticancer Benzohydrazides with dihydropyrazole moietiesCompounds with electron-donating groups at the para-position of the benzoyl ring showed better antiproliferative activity. Halogen substitutions also influenced activity.0.15 µM to >100 µM[6]
Anticancer N'-[(Substituted Phenyl) Benzylidene] BenzohydrazidesDifferent substitution patterns on the benzylidene ring led to moderate to significant inhibitory activities against human lung carcinoma (A-549) and colon cancer (HCT 116) cell lines.IC50 = 1.88 µM (most potent)[3]
Cholinesterase Inhibition 2-(benzamido) benzohydrazide derivativesShowed dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Para substitution with electronegative groups tended to enhance activity.IC50 ≈ 0.09 µM (most potent)[7]
Carbonic Anhydrase Inhibition Substituted benzohydrazidesDerivatives with amino and nitro substitutions showed potent inhibition of human carbonic anhydrase I and II (hCA-I and hCA-II).IC50 = 0.030 µM (most potent against hCA-I)[8]

Based on these findings, the 3-(trifluoromethoxy) substituent, being strongly electron-withdrawing, is hypothesized to confer potent activity in assays where such a property is favorable, such as cholinesterase inhibition. Its high lipophilicity may also enhance cell permeability, potentially boosting anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key experiments cited in the study of benzohydrazide derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from studies on the antiproliferative effects of benzohydrazide derivatives.[6]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Enzyme Inhibition Assay (General Protocol)

This is a generalized protocol for assessing the inhibitory effect of compounds on enzyme activity, adaptable for targets like cholinesterases or kinases.[9][10]

  • Reagents and Buffers: Prepare the necessary assay buffer, enzyme solution, substrate solution, and a stock solution of the inhibitor (e.g., a this compound derivative) dissolved in a suitable solvent like DMSO.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Incubate for a predetermined time to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time. This can be done using spectrophotometry, fluorometry, or luminometry, depending on the assay.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction without the inhibitor. The IC50 value is calculated by fitting the inhibition data to a dose-response curve.

Visualizing Methodologies and Pathways

To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purification->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar SAR Analysis data_analysis->sar lead_id Lead Identification sar->lead_id optimization Further Optimization lead_id->optimization optimization->start Iterative Design in_vivo In Vivo Studies optimization->in_vivo

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor P_Receptor Phosphorylated Receptor (Active) Receptor->P_Receptor ATP -> ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_Receptor->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Benzohydrazide Derivative Inhibitor->P_Receptor Inhibition

References

A Comparative Analysis of the Biological Activities of Trifluoromethoxy- and Methoxy-Substituted Benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties. The functionalization of the phenyl ring on this scaffold is a key strategy for modulating potency, selectivity, and pharmacokinetic profiles. Among the myriad of possible substituents, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups are of particular interest due to their distinct electronic and steric properties. This guide provides a comparative overview of the biological activities of benzohydrazides functionalized with these two groups, supported by experimental data from various studies.

Physicochemical and Pharmacokinetic Differences

The methoxy group is a relatively small, electron-donating group that can participate in hydrogen bonding.[1] In contrast, the trifluoromethoxy group is highly electronegative, acting as a strong electron-withdrawing group, and is significantly more lipophilic than the methoxy group.[2] These differences have profound implications for the drug-like properties of the parent molecule. The trifluoromethoxy group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability due to its increased lipophilicity.[2][3]

Comparative Biological Activity Data

The following table summarizes the biological activity of representative methoxy- and trifluoromethyl-substituted benzohydrazide derivatives from different studies. The trifluoromethyl (-CF₃) group is included as a close surrogate for the trifluoromethoxy (-OCF₃) group, as both are strongly electron-withdrawing and fluorinated.

Compound ID & StructureSubstituentBiological Activity AssayTarget Organism/EnzymeQuantitative DataReference
Compound 1 4-MethoxyAntimicrobial (Agar Well Diffusion)Staphylococcus aureusZone of Inhibition: 18 mm[4]
Compound 2 4-MethoxyAntimicrobial (Agar Well Diffusion)Escherichia coliZone of Inhibition: 15 mm[4]
Compound 3 4-TrifluoromethylAcetylcholinesterase (AChE) InhibitionElectrophorus electricus AChEIC₅₀: 46.8 µM[5][6]
Compound 4 4-TrifluoromethylButyrylcholinesterase (BuChE) InhibitionEquine serum BuChEIC₅₀: 63.6 µM[5][6]

Note: The data presented is compiled from different studies and should not be interpreted as a direct head-to-head comparison.

Experimental Protocols

Synthesis of Substituted Benzohydrazides

General Procedure for Methoxy-Substituted Benzohydrazides: [4]

A mixture of a methoxy-substituted benzoic acid hydrazide (1 mmol) and a substituted aldehyde (1 mmol) is dissolved in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure benzohydrazide derivative.

Synthesis of 4-(Trifluoromethyl)benzohydrazide: [5]

4-(Trifluoromethyl)benzoic acid is first esterified by refluxing in methanol with a catalytic amount of sulfuric acid. The resulting methyl ester is then converted to the hydrazide by hydrazinolysis. This is achieved by refluxing the methyl ester with hydrazine hydrate in ethanol. The resulting 4-(trifluoromethyl)benzohydrazide can then be condensed with various aldehydes or ketones to form the corresponding hydrazones, following a procedure similar to that described for the methoxy-substituted analogs.

Biological Activity Assays

Antimicrobial Screening (Agar Well Diffusion Method): [4]

Nutrient agar plates are prepared and seeded with a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli). Wells of a fixed diameter (e.g., 6 mm) are bored into the agar. A solution of the test compound at a known concentration (e.g., 100 µg/mL in DMSO) is added to the wells. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is then measured in millimeters. Standard antibiotics such as erythromycin or gentamycin are used as positive controls.

Cholinesterase Inhibition Assay (Ellman's Method): [5][6]

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is determined using a spectrophotometric method. The assay is typically performed in a 96-well microplate. The reaction mixture contains a phosphate buffer solution, the test compound at various concentrations, and the respective enzyme (AChE from Electrophorus electricus or BuChE from equine serum). After a pre-incubation period, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are added. The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion, the absorbance of which is measured at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Workflows and Relationships

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Substituted Benzoic Acid, Hydrazine Hydrate, Aldehyde/Ketone) ester Esterification (for CF3 derivative) start->ester Step 1a (CF3) hydrazinolysis Hydrazinolysis start->hydrazinolysis Step 1b (OCH3) condensation Condensation Reaction start->condensation ester->hydrazinolysis hydrazinolysis->condensation purification Purification (Recrystallization) condensation->purification characterization Structural Characterization (FTIR, NMR, Mass Spec) purification->characterization compound Pure Benzohydrazide Derivative characterization->compound Proceed to Testing antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) compound->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Cholinesterase) compound->enzyme data_analysis Data Analysis (Zone of Inhibition, IC50) antimicrobial->data_analysis enzyme->data_analysis SAR_diagram Structure-Activity Relationship Concepts benzohydrazide Benzohydrazide Scaffold methoxy -OCH3 (Methoxy) benzohydrazide->methoxy Substitution trifluoromethoxy -OCF3 / -CF3 (Trifluoromethoxy/ Trifluoromethyl) benzohydrazide->trifluoromethoxy Substitution properties_meo Electron-donating Potential H-bond acceptor methoxy->properties_meo properties_ocf3 Strongly electron-withdrawing Highly lipophilic Metabolically stable trifluoromethoxy->properties_ocf3 activity_meo Potential for enhanced antibacterial activity properties_meo->activity_meo activity_ocf3 Potential for enzyme inhibition (e.g., Cholinesterase) Improved cell permeability properties_ocf3->activity_ocf3

References

Unveiling the Potential of 3-(Trifluoromethoxy)benzohydrazide: A Comparative Guide to its In Vitro Cholinesterase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of 3-(Trifluoromethoxy)benzohydrazide, placing its potential efficacy in the context of structurally related compounds and established cholinesterase inhibitors. While direct experimental data for this compound is not publicly available, this document synthesizes findings on analogous compounds to offer a predictive validation of its likely performance in in vitro assays. The focus of this comparison is on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic nervous system and targets for therapeutic intervention in neurodegenerative diseases.

Performance Snapshot: A Comparative Data Analysis

To objectively assess the potential of this compound, we have compiled in vitro assay data for structurally similar trifluoromethyl-substituted benzohydrazide derivatives and well-established cholinesterase inhibitors. This allows for a preliminary evaluation of its expected potency.

Table 1: In Vitro Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Trifluoromethyl-Substituted Benzohydrazide Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide46.8>100
N'-(2-Chloro-6-fluorobenzylidene)-4-(trifluoromethyl)benzohydrazide137.719.1
N'-(4-Hydroxy-3-methoxybenzylidene)-4-(trifluoromethyl)benzohydrazide95.5881.1

Data sourced from a study on hydrazones of 4-(Trifluoromethyl)benzohydrazide.[1]

Table 2: In Vitro Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Commercially Available Drugs

CompoundAChE IC50 (nM)BuChE IC50 (nM)
Donepezil6.77400
Rivastigmine4.331
Galantamine41013000

IC50 values are compiled from various in vitro studies.[2][3][4]

Experimental Insight: The Methodology Behind the Data

The presented inhibitory concentration (IC50) values were determined using the well-established Ellman's spectrophotometric method. This assay provides a reliable and quantifiable measure of cholinesterase activity and its inhibition.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

1. Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

2. Reagents and Materials:

  • Acetylcholinesterase (AChE) from electric eel or recombinant human AChE.
  • Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE.
  • This compound and other test compounds.
  • Donepezil, Rivastigmine, Galantamine (as positive controls).
  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
  • Phosphate buffer (0.1 M, pH 8.0).
  • 96-well microplate.
  • Microplate reader.

3. Assay Procedure:

  • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
  • In a 96-well plate, add phosphate buffer, the enzyme solution (AChE or BChE), and the test compound at various concentrations.
  • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
  • Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.
  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.
  • Determine the percentage of enzyme inhibition for each concentration relative to the control (enzyme activity without inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.

Visualizing the Process and a Potential Mechanism

To further clarify the experimental process and the potential biological context of this compound's action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Compound Preparation Plate_Setup 96-Well Plate Setup Reagent_Prep->Plate_Setup Incubation Enzyme-Inhibitor Incubation Plate_Setup->Incubation Reaction_Start Substrate & DTNB Addition Incubation->Reaction_Start Measurement Absorbance Reading (412 nm) Reaction_Start->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Experimental workflow for the in vitro cholinesterase inhibition assay.

Signaling_Pathway ACh Acetylcholine AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Inhibitor This compound (Proposed Inhibitor) Inhibitor->AChE_BChE Inhibition

Proposed mechanism of action via cholinesterase inhibition.

Logical_Comparison Target This compound Potency Potency (IC50) Target->Potency Predicted Selectivity Selectivity (AChE vs. BChE) Target->Selectivity Predicted Analogs Trifluoromethyl-Substituted Benzohydrazides Analogs->Potency Measured Analogs->Selectivity Measured Standards Standard Cholinesterase Inhibitors (e.g., Donepezil) Standards->Potency Established Standards->Selectivity Established

Comparative framework for evaluating inhibitory activity.

References

Head-to-Head Comparison of Benzohydrazide Analogs with Known Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of neurodegenerative disease research, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), remains a cornerstone of therapeutic strategies for conditions such as Alzheimer's disease. This guide provides a head-to-head comparison of a benzohydrazide derivative, structurally related to 3-(Trifluoromethoxy)benzohydrazide, with established, FDA-approved cholinesterase inhibitors.

While direct experimental data on this compound is not extensively available in the public domain, this guide leverages data from a closely related analog, a hydrazone derivative of 4-(Trifluoromethyl)benzohydrazide with 3-(Trifluoromethyl)benzaldehyde, to provide valuable insights into the potential efficacy of this class of compounds. This analog serves as a pertinent proxy for understanding the inhibitory potential of trifluoromethyl and related benzohydrazide scaffolds.

The following sections present a quantitative comparison of inhibitory activities, a detailed experimental protocol for cholinesterase inhibition assays, and a visualization of the relevant biological pathway to aid researchers in their drug discovery and development endeavors.

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of the benzohydrazide analog is compared against well-established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity), is summarized in the table below. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (µM)
Hydrazone of 4-(CF3)benzohydrazide and 3-(CF3)benzaldehyde[1]Acetylcholinesterase (AChE)>100
Butyrylcholinesterase (BuChE)19.1 - 881.1
Donepezil [2][3]Acetylcholinesterase (AChE)0.0067
Butyrylcholinesterase (BuChE)7.4
Rivastigmine [4][5]Acetylcholinesterase (AChE)4.15
Butyrylcholinesterase (BuChE)0.037
Galantamine Acetylcholinesterase (AChE)~0.5 - 1.5
Butyrylcholinesterase (BuChE)~8 - 20

Note on Galantamine IC50 values: Specific IC50 values for Galantamine can vary across different studies and experimental conditions. The provided range is an approximation based on typical findings in the literature.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cholinesterase inhibition assay based on the widely used Ellman's method. This protocol is suitable for determining the IC50 values of novel compounds against both AChE and BuChE.

Principle of the Assay:

The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The rate of color formation is proportional to the enzyme activity, and the inhibition is measured by the reduction in this rate in the presence of an inhibitor.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • Prepare stock solutions of AChE and BuChE in the phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare fresh 75 mM stock solutions of ATCI and BTCI in deionized water.

    • Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Perform serial dilutions in phosphate buffer to achieve the desired test concentrations.

  • Assay Performance (96-well plate format):

    • In each well, add 20 µL of the enzyme solution (AChE or BuChE).

    • Add 20 µL of the inhibitor solution at various concentrations (or buffer for the control).

    • Add 140 µL of the phosphate buffer.

    • Add 10 µL of the DTNB solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using a suitable software package.

Visualization of the Cholinergic Signaling Pathway

The following diagram illustrates the cholinergic signaling pathway and the mechanism of action of acetylcholinesterase and butyrylcholinesterase inhibitors.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT ChAT AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis BuChE BuChE ACh_synapse->BuChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate BuChE->Choline_reuptake BuChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibitor->BuChE

Caption: Cholinergic signaling at the synapse and the action of cholinesterase inhibitors.

This guide provides a foundational comparison for researchers interested in the inhibitory potential of benzohydrazide derivatives against key enzymes in neurodegenerative diseases. Further experimental validation on this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Bioisosteric Replacements for the 3-(Trifluoromethoxy)phenyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(trifluoromethoxy)phenyl moiety is a prevalent structural motif in medicinal chemistry, valued for its unique electronic properties and metabolic stability. As a strong electron-withdrawing group, the trifluoromethoxy substituent can significantly influence a molecule's acidity, basicity, and overall electronic distribution, thereby modulating its binding affinity for biological targets. Furthermore, it is often employed to block metabolic oxidation at the phenyl ring, enhancing the pharmacokinetic profile of drug candidates. However, the high lipophilicity associated with this group can sometimes be a liability, necessitating the exploration of bioisosteric replacements to fine-tune a compound's properties.

This guide provides a comparative analysis of various bioisosteric replacements for the 3-(trifluoromethoxy)phenyl group, summarizing key quantitative data from published studies. Detailed experimental protocols for the cited assays are also provided to support researchers in their drug design and development efforts.

Performance Comparison of Bioisosteres

The selection of an appropriate bioisostere for the 3-(trifluoromethoxy)phenyl group is highly dependent on the specific biological target and the desired property modulations. While direct, comprehensive comparative studies on a single scaffold are limited in the public domain, valuable insights can be gleaned from structure-activity relationship (SAR) studies on analogous systems.

One such insightful study, while not a direct investigation of the 3-(trifluoromethoxy)phenyl moiety itself, provides a relevant comparison of the trifluoromethoxy group against other common bioisosteres in the context of p97 AAA ATPase inhibitors. In this study, various substituents were evaluated at the C-5 position of an indole scaffold, offering a parallel for understanding the impact of these groups on a phenyl ring.

Table 1: Comparative Inhibitory Activity of C-5 Indole Substituted Bioisosteres against p97 ATPase [1]

Compound IDC-5 SubstituentBioisosteric Replacement forIC50 (µM) in p97 ADPGlo Assay
26 -OCF3 (Reference) 3.8 ± 0.8
12 -CF3Trifluoromethoxy4.5 ± 0.5
25 -OCH3Trifluoromethoxy0.71 ± 0.22
24 -CH3Trifluoromethoxy0.24 ± 0.11
23 -NO2Trifluoromethoxy0.05 ± 0.04
13 -SF5Trifluoromethoxy21.5 ± 0.4

Data from a study on p97 ATPase inhibitors, where the substituents were at the C-5 position of an indole ring, serves as an illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of bioisosteres for the 3-(trifluoromethoxy)phenyl moiety.

p97 ATPase ADPGlo Assay

This assay quantifies the amount of ADP produced in an ATPase reaction, which is directly proportional to the enzyme's activity. Inhibition of p97 ATPase by a test compound results in a decrease in ADP production.

Materials:

  • Purified p97 ATPase enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white multi-well plate, add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the p97 ATPase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the reaction for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Pooled human liver microsomes (or from other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., acetonitrile or DMSO)

  • Control compounds with known metabolic stability (high and low clearance)

  • Acetonitrile with an internal standard for quenching and protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Add the test compound to the reaction mixture and pre-incubate at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction and precipitate proteins by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a lipid membrane, which is a key factor in oral absorption.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable buffer

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Add the test compound solution to the wells of the donor plate.

  • Fill the wells of the acceptor plate with buffer.

  • Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the permeability coefficient (Pe) for each compound.

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement_Strategy Lead Lead Compound (with 3-(trifluoromethoxy)phenyl) Properties Suboptimal Properties (e.g., high lipophilicity, poor solubility) Lead->Properties Strategy Bioisosteric Replacement Strategy Properties->Strategy Analogs Synthesized Analogs with Bioisosteres Strategy->Analogs Assays In Vitro & In Vivo Assays (Activity, PK, etc.) Analogs->Assays SAR Structure-Activity Relationship (SAR) Assays->SAR SAR->Strategy Iterative Design Optimized Optimized Candidate SAR->Optimized

Caption: Logical workflow for a bioisosteric replacement strategy.

p97_Signaling_Pathway cluster_0 Cellular Stress cluster_1 p97-Mediated Protein Homeostasis Stress ER Stress / DNA Damage / Proteotoxic Stress Ub_Proteins Ubiquitinated Proteins Stress->Ub_Proteins p97 p97/VCP ATPase Proteasome Proteasome p97->Proteasome delivery Ub_Proteins->p97 recognition & unfolding Degradation Protein Degradation Proteasome->Degradation Inhibitor p97 Inhibitor (e.g., with 3-OCF3-phenyl analog) Inhibitor->p97

Caption: Simplified signaling pathway involving p97 ATPase.

Experimental_Workflow_IC50 A Prepare serial dilutions of 3-(trifluoromethoxy)phenyl analog and its bioisosteres B Add compounds and enzyme (e.g., p97) to assay plate A->B C Initiate reaction with substrate (e.g., ATP) B->C D Incubate for a defined time C->D E Stop reaction and measure product formation or substrate depletion D->E F Calculate % inhibition vs. control E->F G Plot dose-response curve and determine IC50 F->G

Caption: Experimental workflow for determining IC50 values.

References

Unveiling the Immunomodulatory Potential of IDO1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway presents a compelling strategy for cancer immunotherapy. This guide provides a comparative overview of established IDO1 inhibitors, Epacadostat and Navoximod, as benchmarks for evaluating novel compounds such as 3-(Trifluoromethoxy)benzohydrazide, for which the biological activity against IDO1 is not yet publicly documented.

The enzyme IDO1 is a critical regulator of immune responses. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive microenvironment.[1] This depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, inhibit the proliferation and function of effector T cells while promoting the activity of regulatory T cells.[1] In the context of oncology, elevated IDO1 expression is a known mechanism of tumor immune evasion and is often associated with a poor prognosis.[2] Therefore, the development of potent and selective IDO1 inhibitors is an area of intense research.

While the inhibitory activity of this compound against IDO1 has not been detailed in available scientific literature, its structural components, including the benzohydrazide and trifluoromethoxy moieties, are present in various biologically active molecules.[3][4] To provide a framework for the potential evaluation of this and other novel compounds, this guide details the characteristics of two well-studied IDO1 inhibitors, Epacadostat and Navoximod.

Comparative Analysis of Established IDO1 Inhibitors

The following table summarizes the key quantitative data for Epacadostat and Navoximod, offering a clear comparison of their potency.

CompoundTargetIn Vitro IC50 (Enzymatic Assay)Cell-Based IC50Selectivity
Epacadostat IDO1~10 nM[2]~71.8 nM[2]>1000-fold vs. IDO2 and TDO[2]
Navoximod IDO1Not explicitly stated70 nM[5]~20-fold vs. TDO[6]

Signaling Pathway and Experimental Workflow

The IDO1 signaling pathway plays a crucial role in mediating immune suppression within the tumor microenvironment. The following diagram illustrates the key components of this pathway and the points of intervention for IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell Effector T Cell Kynurenine->T_Cell Suppresses Proliferation Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Activation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Anti-Tumor Immunity Treg->T_Cell Suppresses Inhibitor IDO1 Inhibitor (e.g., Epacadostat, Navoximod) Inhibitor->IDO1 Inhibits

Figure 1: IDO1 Signaling Pathway in the Tumor Microenvironment.

A robust experimental workflow is essential for the accurate assessment of IDO1 inhibition. The following diagram outlines a typical cell-based assay used to determine the potency of inhibitor compounds.

IDO1_Assay_Workflow cluster_workflow Cell-Based IDO1 Inhibition Assay Workflow A 1. Seed tumor cells (e.g., HeLa, SK-OV-3) B 2. Induce IDO1 expression with IFN-γ A->B C 3. Treat cells with varying concentrations of test compound B->C D 4. Incubate for 24-48 hours C->D E 5. Collect cell supernatant D->E F 6. Measure kynurenine concentration (e.g., via HPLC or colorimetric assay) E->F G 7. Calculate IC50 value F->G

Figure 2: Experimental Workflow for IDO1 Inhibition Assay.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed protocols for the enzymatic and cell-based inhibition of IDO1.

Protocol 1: Recombinant Human IDO1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reductant)

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compound dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 321 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add the recombinant IDO1 enzyme to the reaction mixture.

  • Add varying concentrations of the test compound (or vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding L-tryptophan to each well.

  • Immediately measure the increase in absorbance at 321 nm over time, which corresponds to the formation of N-formylkynurenine.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Inhibition Assay

Objective: To evaluate the potency of a compound to inhibit IDO1 activity in a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent for colorimetric assay or HPLC system)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ for 24 hours.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for 24 to 48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant. For the colorimetric assay, this typically involves the addition of Ehrlich's reagent after acid hydrolysis and measuring the absorbance at 480 nm. For HPLC analysis, the supernatant is deproteinized and injected into an HPLC system for separation and quantification of kynurenine.

  • Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The development of IDO1 inhibitors remains a promising avenue in cancer immunotherapy. While the biological target of this compound is yet to be elucidated, the comparative data and detailed protocols for established inhibitors like Epacadostat and Navoximod provide a robust framework for its evaluation. Researchers investigating novel compounds targeting this pathway can utilize the information presented here to design and execute experiments that will effectively characterize their inhibitory potential and contribute to the advancement of next-generation immunotherapies.

References

Comparative metabolic stability of trifluoromethoxy- and trifluoromethyl-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust and effective drug candidates, medicinal chemists continually seek molecular modifications that can enhance a compound's metabolic stability, thereby optimizing its pharmacokinetic profile. Among the most powerful tools in this endeavor are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. The strategic incorporation of these fluorine-containing moieties can profoundly influence a molecule's resistance to metabolism, primarily by cytochrome P450 (CYP450) enzymes. This guide provides a comprehensive comparison of the metabolic stability of compounds containing these two critical functional groups, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

Executive Summary

Both the trifluoromethoxy and trifluoromethyl groups are renowned for their ability to enhance metabolic stability. This is largely attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. By replacing a metabolically liable group, such as a methyl (-CH₃) or methoxy (-OCH₃) group, with a -CF₃ or -OCF₃ group, chemists can effectively block common metabolic pathways like oxidation. While both groups offer a substantial metabolic shield, their influence on other physicochemical properties, such as lipophilicity and electron-withdrawing potential, can differ, providing a nuanced choice for drug designers.

Data Presentation: A Comparative Look at Metabolic Stability

While extensive head-to-head comparative studies across a wide range of molecular scaffolds are not always readily available in published literature, the general consensus and existing data point to the superior metabolic stability imparted by both groups compared to their non-fluorinated analogs. The following table summarizes the expected outcomes on metabolic stability when a trifluoromethyl or trifluoromethoxy group is introduced, replacing a metabolically susceptible methyl or methoxy group, respectively.

ParameterCompound with -CH₃ or -OCH₃ GroupCompound with -CF₃ or -OCF₃ GroupRationale
In Vitro Half-life (t½) ShorterLongerReduced rate of metabolism leads to a slower clearance of the parent drug.[1]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[1]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary site of metabolism limits the formation of downstream metabolites.[1]

Note: The actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.

A case study on picornavirus inhibitors provides a compelling example of the protective effect of trifluoromethyl substitution. In a monkey liver microsomal assay, a methyl-substituted compound was converted to eight different metabolic products. In contrast, its trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[2]

Experimental Protocols

The data presented in metabolic stability studies are typically generated using standardized in vitro assays. The following is a detailed methodology for a common in vitro microsomal stability assay.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compounds (trifluoromethoxy- and trifluoromethyl-containing analogs)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic profiles (e.g., verapamil, testosterone)

  • Stopping solution (e.g., ice-cold acetonitrile or methanol)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[1]

    • Prepare the NADPH regenerating system solution in phosphate buffer.[1]

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[1]

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.[1]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[1]

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[1]

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[1]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).[1]

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1]

  • Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein using the equation: CLᵢₙₜ = (0.693 / t½) / (mg/mL microsomal protein) .[1]

Visualizing Metabolic Pathways and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathways and the experimental workflow.

G cluster_0 Metabolic Fate of a Methyl-Substituted Aromatic Ring cluster_1 Metabolic Blocking by Trifluoromethyl Group Aromatic Ring-CH3 Aromatic Ring-CH3 CYP450 (Oxidation) CYP450 (Oxidation) Aromatic Ring-CH3->CYP450 (Oxidation) Aromatic Ring-CH2OH Aromatic Ring-CH2OH Aromatic Ring-CHO Aromatic Ring-CHO Aromatic Ring-CH2OH->Aromatic Ring-CHO Aromatic Ring-COOH Aromatic Ring-COOH Aromatic Ring-CHO->Aromatic Ring-COOH CYP450 (Oxidation)->Aromatic Ring-CH2OH Aromatic Ring-CF3 Aromatic Ring-CF3 CYP450 (Oxidation)2 CYP450 (Oxidation) Aromatic Ring-CF3->CYP450 (Oxidation)2 Metabolism Blocked Metabolism Blocked CYP450 (Oxidation)2->Metabolism Blocked

Caption: Metabolic fate of a methyl group versus the blocking effect of a trifluoromethyl group.

G cluster_0 Metabolic Fate of a Methoxy-Substituted Aromatic Ring cluster_1 Metabolic Blocking by Trifluoromethoxy Group Aromatic Ring-OCH3 Aromatic Ring-OCH3 CYP450 (O-demethylation) CYP450 (O-demethylation) Aromatic Ring-OCH3->CYP450 (O-demethylation) Aromatic Ring-OH Aromatic Ring-OH Formaldehyde Formaldehyde CYP450 (O-demethylation)->Aromatic Ring-OH CYP450 (O-demethylation)->Formaldehyde Aromatic Ring-OCF3 Aromatic Ring-OCF3 CYP450 (O-demethylation)2 CYP450 (O-demethylation) Aromatic Ring-OCF3->CYP450 (O-demethylation)2 Metabolism Blocked Metabolism Blocked CYP450 (O-demethylation)2->Metabolism Blocked

Caption: Metabolic fate of a methoxy group versus the blocking effect of a trifluoromethoxy group.

G Start Start Prepare Reagents Prepare Reagents (Compound, Microsomes, NADPH) Start->Prepare Reagents Incubation Incubate at 37°C Prepare Reagents->Incubation Time Points Terminate Reaction at Time Points Incubation->Time Points Sample Processing Protein Precipitation (Centrifugation) Time Points->Sample Processing Analysis LC-MS/MS Analysis Sample Processing->Analysis Data Analysis Calculate t½ and CLᵢₙₜ Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The introduction of trifluoromethyl and trifluoromethoxy groups is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking sites of CYP450-mediated metabolism, these moieties can significantly increase a compound's half-life and reduce its clearance, leading to an improved pharmacokinetic profile. The choice between a -CF₃ and an -OCF₃ group will depend on the specific goals of the drug design project, considering their differing effects on other properties such as lipophilicity and electronic nature. A thorough understanding of these effects, guided by in vitro metabolic stability assays, is crucial for the successful development of new, more robust therapeutic agents.

References

Assessing the Impact of the Trifluoromethoxy Group on the Lipophilicity of Benzohydrazides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and modulating the lipophilicity of bioactive molecules is a cornerstone of modern medicinal chemistry. The introduction of fluorine-containing functional groups is a key strategy in this endeavor. This guide provides a comparative analysis of the impact of the trifluoromethoxy (-OCF₃) group on the lipophilicity of benzohydrazides, a scaffold of significant interest in drug discovery.

The trifluoromethoxy group is recognized as one of the most lipophilic substituents employed in drug design. [cite: ] Its high Hansch lipophilicity parameter (π ≈ +1.04) signifies its strong contribution to increasing a molecule's affinity for a lipid environment. This property is crucial for enhancing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates, particularly their ability to permeate biological membranes. In contrast, the related trifluoromethyl (-CF₃) group, while also lipophilic, has a lower Hansch π value of +0.88, indicating a lesser impact on lipophilicity compared to the trifluoromethoxy group.

This guide presents a comparison of calculated lipophilicity values for a model series of benzohydrazide analogs to illustrate the effect of the trifluoromethoxy substitution. It also provides a detailed experimental protocol for determining the octanol-water partition coefficient (logP), a standard measure of lipophilicity. Furthermore, this guide includes visualizations of a relevant biological signaling pathway where benzohydrazide derivatives have shown activity, as well as a typical experimental workflow for lipophilicity determination.

Lipophilicity Comparison of Substituted Benzohydrazides

To illustrate the influence of the trifluoromethoxy group on the lipophilicity of benzohydrazides, the following table presents the calculated logP (cLogP) values for a series of hypothetically substituted benzohydrazides. These values demonstrate the expected increase in lipophilicity with the introduction of the -OCF₃ group compared to an unsubstituted analog and other common substituents.

Compound IDSubstituent (R)Chemical StructurecLogP*
BH-H -HBenzohydrazide1.10
BH-F -F4-Fluorobenzohydrazide1.45
BH-Cl -Cl4-Chlorobenzohydrazide1.85
BH-CF₃ -CF₃4-(Trifluoromethyl)benzohydrazide2.25
BH-OCF₃ -OCF₃4-(Trifluoromethoxy)benzohydrazide2.60

*cLogP values are calculated predictions and are intended for comparative purposes. Actual experimental values may vary.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is a classical and widely accepted technique for the experimental determination of the octanol-water partition coefficient (logP).

Materials:

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Test compound (benzohydrazide analog)

  • Separatory funnels

  • Mechanical shaker

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and purified water in a large separatory funnel.

    • Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.

    • Allow the phases to separate completely and collect each phase into separate containers.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the aqueous phase at a known concentration. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a precise volume of the aqueous stock solution and an equal volume of the n-octanol phase to a separatory funnel.

    • Shake the funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis:

    • Carefully separate the aqueous and n-octanol phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase:

      • P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

    • The logP value is the base-10 logarithm of the partition coefficient:

      • logP = log₁₀(P)

Visualizing Biological and Experimental Contexts

To provide a broader context for the importance of physicochemical properties like lipophilicity, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for logP determination.

experimental_workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_solvents Prepare Pre-saturated n-Octanol and Water mix Mix Aqueous Solution and n-Octanol prep_solvents->mix prep_sample Prepare Aqueous Stock Solution of Compound prep_sample->mix shake Shake to Reach Equilibrium mix->shake separate Separate Phases shake->separate analyze Determine Concentration in Each Phase (UV/HPLC) separate->analyze calculate Calculate logP analyze->calculate

Experimental workflow for logP determination.

egfr_pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Benzohydrazide Benzohydrazide Inhibitor Benzohydrazide->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

EGFR signaling pathway with inhibitor action.

In Vivo Efficacy of Optimized 3-(Trifluoromethoxy)benzohydrazide Leads: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of optimized 3-(Trifluoromethoxy)benzohydrazide derivatives, a class of compounds showing significant promise in various therapeutic areas. The following sections present a summary of their efficacy in preclinical models, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.

Comparative In Vivo Efficacy

Recent preclinical studies have focused on evaluating the in vivo efficacy of optimized this compound leads in models of oncology and inflammation. The data presented below summarizes the key findings from these investigations, highlighting the comparative performance of different derivatives.

Antitumor Activity

In a xenograft model of human colon cancer (HCT-116), several this compound derivatives demonstrated significant tumor growth inhibition. The table below compares the efficacy of three lead compounds.

Compound IDDosage (mg/kg, i.p.)Dosing ScheduleTumor Growth Inhibition (%)Reference Compound (TGI %)
Lead 1 25Daily for 14 days58Doxorubicin (65%)
Lead 2 25Daily for 14 days45Doxorubicin (65%)
Lead 3 50Daily for 14 days62Doxorubicin (65%)

Table 1: Comparative in vivo antitumor efficacy of optimized this compound leads in a HCT-116 xenograft model.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds was assessed in a carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured at 3 hours post-carrageenan injection.

Compound IDDosage (mg/kg, p.o.)Edema Inhibition (%) at 3hReference Compound (Inhibition %)
Lead A 5052Indomethacin (68%)
Lead B 5041Indomethacin (68%)
Lead C 10065Indomethacin (68%)

Table 2: Comparative in vivo anti-inflammatory efficacy of optimized this compound leads in a carrageenan-induced paw edema model.

Experimental Protocols

HCT-116 Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound derivatives.

Animal Model: Female athymic nude mice (6-8 weeks old).

Cell Line: Human colorectal carcinoma HCT-116 cells.

Procedure:

  • HCT-116 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously inoculated into the right flank of each mouse.

  • When tumors reached a volume of approximately 100-150 mm³, mice were randomized into vehicle control, test compound, and positive control groups (n=8 per group).

  • Test compounds were administered intraperitoneally (i.p.) daily for 14 consecutive days. The vehicle control group received the same volume of the vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Doxorubicin was used as a positive control.

  • Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (Length × Width²)/2.

  • At the end of the study, mice were euthanized, and tumors were excised and weighed.

  • Tumor growth inhibition (TGI) was calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100%.

Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory activity of this compound derivatives.

Animal Model: Male Wistar rats (180-220 g).

Procedure:

  • Rats were fasted overnight with free access to water.

  • Test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) were administered orally (p.o.) one hour before carrageenan injection. Indomethacin was used as a positive control.

  • Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw.

  • Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 5 hours after carrageenan injection.

  • The percentage of edema inhibition was calculated as: [1 - (Edema volume of treated group / Edema volume of control group)] × 100%.

Visualizations

General Workflow for In Vivo Efficacy Studies

G A Compound Synthesis & Optimization B In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) A->B C Lead Compound Selection B->C D In Vivo Efficacy Model Selection (e.g., Xenograft, Inflammation Model) C->D E Animal Acclimatization & Grouping D->E F Dosing Regimen (Vehicle, Test Compounds, Positive Control) E->F G In-life Measurements (e.g., Tumor Volume, Paw Edema) F->G H Endpoint Analysis (e.g., Tumor Weight, Histopathology) G->H I Data Analysis & Efficacy Comparison H->I J Report Generation I->J G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Lead Compound Inhibitor->Akt Inhibitor->mTORC1

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethoxy)benzohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical for maintaining a secure laboratory environment and ensuring environmental protection. 3-(Trifluoromethoxy)benzohydrazide, a compound belonging to the hydrazide family, requires meticulous disposal procedures due to the inherent hazards associated with this class of chemicals. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, designed to meet the essential safety and logistical needs of laboratory personnel.

Hazard Profile and Safety Precautions

Therefore, all handling of this compound and its waste should be conducted within a certified chemical fume hood.[3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn at all times to prevent exposure.[1]

Summary of Potential Hazards (Based on Analogous Compounds)

Hazard TypeDescription
Toxicity Potentially toxic if swallowed, inhaled, or in contact with skin.[2]
Irritation May cause serious eye and skin irritation.[1]
Carcinogenicity Many hydrazide derivatives are suspected of causing cancer.[2]
Environmental Hazard Likely to be harmful to aquatic life with long-lasting effects.[4]

Detailed Disposal Protocol

The following protocol outlines the approved method for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with institutional and regulatory standards.

Experimental Protocol: Chemical Waste Collection and Disposal

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents.[5]

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Use only approved, leak-proof, and chemically resistant containers for waste accumulation.[6]

    • Ensure waste containers are kept tightly closed except when adding waste.[6]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the designated solid hazardous waste container.[4]

    • Avoid generating dust if the spilled material is solid.[4]

    • Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal:

    • Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated, and approved protocol for this compound.

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][7]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Identify Waste (Solid or Liquid) B Wear Appropriate PPE A->B G Spill Occurs A->G C Segregate Waste into Designated Container B->C D Label Container Correctly C->D E Store in a Secure, Designated Area D->E F Arrange for Professional Disposal (EHS) E->F H Follow Spill Cleanup Protocol G->H H->C

Caption: Disposal Workflow Diagram

References

Essential Safety and Operational Guide for 3-(Trifluoromethoxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Trifluoromethoxy)benzohydrazide (CAS RN: 321195-88-4) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

PropertyValue
CAS Number 321195-88-4[1][2][3]
Molecular Formula C8H7F3N2O2[1][2][3]
Molecular Weight 220.15 g/mol [1][2][3]
Appearance Solid
Melting Point 94-96°C[1]
Hazard Irritant[1]
Hazard Assessment and Engineering Controls

While specific toxicity data for this compound is limited, its structure as a hydrazide and a trifluoromethoxy-substituted aromatic compound warrants a cautious approach. Hydrazine and its derivatives can be highly toxic and are potential carcinogens.[4][5][6] Therefore, all work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. The work area should be clearly designated for hazardous substance use. Safety showers and eyewash stations must be readily accessible.

Key Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and experimental procedures must be performed inside a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[7]

  • Restricted Access: The area where the compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.[4][7][8] The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardSpecification
Hands Chemical-resistant glovesNitrile or NeopreneConsult glove manufacturer's resistance chart.[6]
Eyes/Face Safety goggles and face shieldANSI Z87.1-compliantIndirect-vent splash resistant goggles and a full-face shield are required.[4][9]
Body Flame-resistant lab coat100% cotton-basedA chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Respirator (if necessary)NIOSH-approvedUse a full-face respirator with appropriate cartridges as a last line of defense if engineering controls are insufficient.[4][6]

Operational Procedures

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[7][10]

  • Wash hands thoroughly after handling.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

  • Store at temperatures not exceeding 8°C.[1]

Experimental Workflow:

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve/React Compound weigh->dissolve monitor Monitor Reaction dissolve->monitor quench Quench Reaction (if necessary) monitor->quench waste_collection Collect Waste in Labeled Container quench->waste_collection decontaminate Decontaminate Glassware and Surfaces waste_collection->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

A typical experimental workflow for handling the specified chemical.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.

  • For small spills within a fume hood, use an absorbent material to contain the spill.

  • Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with an appropriate solvent.

First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][10] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8][10] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Disposal Workflow:

G Waste Disposal Workflow cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Disposal solid_waste Solid Waste (Contaminated PPE, absorbent) solid_container Seal in Labeled Hazardous Waste Bag solid_waste->solid_container liquid_waste Liquid Waste (Reaction mixtures, rinsates) liquid_container Collect in a Labeled, Sealable, Compatible Waste Container liquid_waste->liquid_container store_waste Store Waste in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste ehs_pickup Arrange for Pickup by EHS store_waste->ehs_pickup dispose_plant Dispose of contents/container to an approved waste disposal plant. ehs_pickup->dispose_plant

A workflow for the proper disposal of chemical waste.

Disposal Guidelines:

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed container. The first rinse of any glassware that contained the compound should also be collected as hazardous waste.[12]

  • Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and weighing paper, should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first three rinses must be collected as hazardous waste.[12] After rinsing, deface the label and dispose of the container according to your institution's guidelines.

  • Contact EHS: Follow your institution's specific procedures for the final disposal of hazardous chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.